molecular formula C17H22N8O2 B1663310 RPH-2823 CAS No. 96558-24-6

RPH-2823

Numéro de catalogue: B1663310
Numéro CAS: 96558-24-6
Poids moléculaire: 370.4 g/mol
Clé InChI: DREYSFUKNSYCCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYSFUKNSYCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914461
Record name 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-24-6
Record name Dimethylaminohydroxypropoxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096558246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

RPH-2823: A Technical Guide on its Mechanism of Action as a Diuretic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPH-2823 is a basic derivative of triamterene, classified as a diuretic agent.[1][2] Emerging preclinical data points to its primary mechanism of action as a potent blocker of the epithelial sodium channel (ENaC). This guide provides a comprehensive overview of the known pharmacological properties of this compound, detailing its molecular interactions, effects on ion transport, and the experimental basis for these findings.

Core Mechanism of Action: Epithelial Sodium Channel (ENaC) Blockade

The principal mechanism through which this compound exerts its diuretic effect is the inhibition of the epithelial sodium channel (ENaC). ENaC is a crucial ion channel located on the apical membrane of epithelial cells in the distal tubules and collecting ducts of the kidney. Its primary function is to facilitate the reabsorption of sodium ions from the tubular fluid back into the bloodstream.

By blocking ENaC, this compound prevents this sodium reabsorption. The increased concentration of sodium ions in the tubular fluid leads to an osmotic gradient that draws water into the tubules, resulting in increased urine output (diuresis). This mechanism is characteristic of potassium-sparing diuretics.

Molecular Interaction with ENaC

Studies on rat epithelial sodium channels (rENaC) have demonstrated that this compound is a highly potent inhibitor. It is suggested that the pteridine moiety of triamterene and its derivatives, like this compound, is responsible for the voltage- and pH-dependent blockade of the channel. The binding mechanism is thought to be very similar to that of amiloride, another well-known ENaC inhibitor.[3]

Quantitative Data

The following table summarizes the key quantitative data available for this compound's interaction with the epithelial sodium channel.

ParameterValueSpecies/ModelReference
IC₅₀ (rENaC) 2.5 ± 0.6 pMRat (recombinant)[3]

Effects on Ion Transport

The blockade of ENaC by this compound has direct consequences on the transport of sodium and other ions across the renal epithelium.

Natriuresis

The primary and intended effect of this compound is the promotion of sodium excretion (natriuresis) by inhibiting its reabsorption in the collecting ducts.

Kaliuresis

The effect of this compound on potassium excretion (kaliuresis) appears to be dose-dependent. At low doses, it has been observed to decrease potassium excretion. However, as the dosage increases, there is a significant subsequent increase in kaliuresis. This complex dose-response relationship warrants further investigation to fully understand the underlying physiological mechanisms.

Experimental Protocols

The primary experimental evidence for the mechanism of action of this compound comes from electrophysiological studies on isolated frog skin, a classic model for studying transepithelial ion transport.

Short-Circuit Current (SCC) Measurement in Isolated Frog Skin

This technique is employed to measure the net ion transport across an epithelial tissue. The short-circuit current is the current required to nullify the potential difference across the tissue, and it is a direct measure of the net active ion transport.

Objective: To determine the effect of this compound on sodium transport across an epithelial membrane.

Methodology:

  • Tissue Preparation: The abdominal skin of a frog (e.g., Rana pipiens) is excised and mounted between two halves of an Ussing chamber. This creates two separate compartments, a mucosal (apical) and a serosal (basolateral) side, each filled with Ringer's solution.

  • Electrophysiological Measurements: The Ussing chamber is connected to a voltage clamp amplifier. Two electrodes measure the transepithelial potential difference (PD), and two other electrodes pass a current to clamp the PD at 0 mV. The current required to do this is the short-circuit current (SCC).

  • Experimental Procedure:

    • The baseline SCC is recorded to establish a stable measurement of basal sodium transport.

    • This compound is added to the mucosal side of the chamber in increasing concentrations.

    • The SCC is continuously monitored to observe any changes induced by the compound. A dose-dependent decrease in SCC indicates an inhibition of sodium transport.

    • Control experiments are performed using a known ENaC blocker like amiloride to confirm the contribution of ENaC to the measured SCC.

Visualizations

Signaling Pathway of this compound Action

RPH2823_Mechanism cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Principal Cell of Collecting Duct cluster_bloodstream Bloodstream This compound This compound ENaC ENaC This compound->ENaC Blocks Na+ Na+ Na+->ENaC Reabsorption Na+_intracellular Na+ NaK_ATPase Na+/K+ ATPase Na+_intracellular->NaK_ATPase Pumped out Na+_blood Na+ NaK_ATPase->Na+_blood K+_blood K+ K+_blood->NaK_ATPase Pumped in

Caption: Proposed mechanism of this compound action on a renal principal cell.

Experimental Workflow for Short-Circuit Current Measurement

SCC_Workflow A 1. Isolate Frog Skin B 2. Mount Skin in Ussing Chamber A->B C 3. Add Ringer's Solution to Both Chambers B->C D 4. Connect to Voltage Clamp Amplifier C->D E 5. Establish Baseline Short-Circuit Current (SCC) D->E F 6. Add this compound to Mucosal Chamber E->F G 7. Record Change in SCC F->G H 8. Analyze Dose-Response Relationship G->H

Caption: Workflow for assessing this compound activity using the SCC technique.

Conclusion and Future Directions

This compound is a potent ENaC inhibitor with a clear mechanism of action for its diuretic properties. The extremely low picomolar IC₅₀ against rENaC suggests a high-affinity interaction. The dose-dependent effects on potassium handling indicate a more complex pharmacological profile that requires further elucidation. Future research should focus on comprehensive preclinical and clinical studies to fully characterize its pharmacokinetics, pharmacodynamics, and safety profile for potential therapeutic applications.

References

No Publicly Available Information on RPH-2823 Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the target identification, mechanism of action, and development status of a compound designated "RPH-2823" has yielded no specific, publicly available scientific literature, clinical trial data, or corporate disclosures. This suggests that this compound may be an internal research code for a preclinical compound that has not yet been publicly disclosed, a discontinued project, or a highly specific internal identifier not intended for public dissemination.

Due to the absence of any data on this compound, it is not possible to provide an in-depth technical guide or whitepaper on its core target identification as requested. The core requirements of the original request, including the summarization of quantitative data, detailed experimental protocols, and the creation of signaling pathway and experimental workflow diagrams, cannot be fulfilled without foundational information on the compound and its biological targets.

For researchers, scientists, and drug development professionals interested in the general processes of target identification, several established methodologies are routinely employed in the pharmaceutical industry. These can be broadly categorized and are often used in combination to build a strong case for a drug's mechanism of action.

General Approaches to Target Identification

A typical target identification and validation workflow often involves a combination of the following experimental strategies:

  • Affinity-Based Methods: These techniques aim to directly identify the molecular binding partners of a compound.

    • Affinity Chromatography: The compound of interest is immobilized on a solid support to "pull down" its binding partners from cell lysates or tissue extracts.

    • Chemical Proteomics: This involves using chemical probes, often modified versions of the drug, to capture and identify protein targets from complex biological samples. Mass spectrometry is then used to identify the captured proteins.

  • Genetic and Genomic Approaches: These methods identify genes that, when altered, affect the activity of the compound.

    • CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR screens can identify genes whose knockout or activation confers resistance or sensitivity to the compound, thereby pointing to the target pathway.

    • shRNA/siRNA Screening: Similar to CRISPR screens, these approaches use RNA interference to systematically knock down gene expression and identify targets.

  • Phenotypic Screening and "Omics" Analysis: This approach starts with a desired cellular phenotype and works backward to identify the target.

    • High-Content Imaging: Automated microscopy and image analysis can assess the effects of a compound on cellular morphology and the localization of specific proteins.

    • Transcriptomics (RNA-Seq) and Proteomics: These global analyses measure changes in gene and protein expression levels following treatment with the compound, providing clues about the affected pathways.

    • Metabolomics: This technique analyzes changes in the levels of small-molecule metabolites in response to the compound, which can help to elucidate the engaged metabolic pathways.

Illustrative Experimental Workflow for Target Identification

Below is a generalized workflow that a research team might follow to identify the target of a novel compound.

G cluster_0 Initial Screening & Hit Identification cluster_1 Target Hypothesis Generation cluster_2 Target Validation cluster_3 Mechanism of Action Studies phenotypic_screen Phenotypic Screen (e.g., cell viability, reporter assay) hit_compound Identification of 'Hit' Compound (e.g., this compound) phenotypic_screen->hit_compound affinity_proteomics Affinity Proteomics (e.g., chemical pulldown-MS) hit_compound->affinity_proteomics genetic_screens Genetic Screens (e.g., CRISPR, shRNA) hit_compound->genetic_screens expression_profiling Expression Profiling (e.g., RNA-Seq, Proteomics) hit_compound->expression_profiling candidate_targets Generation of Candidate Targets affinity_proteomics->candidate_targets genetic_screens->candidate_targets expression_profiling->candidate_targets target_knockdown Target Knockdown/Knockout (siRNA, CRISPR) candidate_targets->target_knockdown target_overexpression Target Overexpression candidate_targets->target_overexpression biochemical_assays Biochemical/Biophysical Assays (e.g., SPR, ITC) candidate_targets->biochemical_assays validated_target Validated Target target_knockdown->validated_target target_overexpression->validated_target biochemical_assays->validated_target pathway_analysis Signaling Pathway Analysis validated_target->pathway_analysis in_vivo_models In Vivo / Animal Models pathway_analysis->in_vivo_models biomarker_dev Biomarker Development in_vivo_models->biomarker_dev

A generalized workflow for drug target identification.

Should information on this compound become publicly available in the future, a detailed technical guide could be developed by populating these generalized frameworks with specific experimental data.

RPH-2823: A Technical Overview of a Potential Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and potential biological properties of RPH-2823, a compound identified as a potential inhibitor of Spleen Tyrosine Kinase (Syk). The information presented herein is a synthesis of available data, primarily from patent literature, and is intended to support research and drug development efforts.

Chemical Structure and Properties

While the designation this compound is not explicitly linked to the following structure in publicly available literature, a compound with the identical molecular formula and consistent spectral data is described in patent US9359308B2 as a pyrazine kinase inhibitor.[1][2] It is highly probable that this compound corresponds to this molecule.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₂N₈O₂[1][2]
Molecular Weight 370.41 g/mol Calculated
IUPAC Name (Not explicitly stated for this compound)-
CAS Number 96558-24-6-
SMILES CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(N=C3N)N)O-
InChI Key DREYSFUKNSYCCL-UHFFFAOYSA-N-

Table 2: Spectral Data for the Compound with Molecular Formula C₁₇H₂₂N₈O₂

Spectral Data TypeObserved ValuesSource
Mass Spectrometry (MS) (M+H)⁺ = 371.3[1][2]
UV Absorption (λ) 217, 261, 305 nm[1]
¹H NMR (CD₃OD) δ 8.47 (s, 1H), 7.96 (dd, 1H, 2 Hz, 9 Hz), 7.54 (s, 1H), 6.83 (d, 1H, 10 Hz), 4.33 (t, 4H, 7 Hz), 4.08 (dd, 1H, 6 Hz, 9 Hz), 2.59 (m, 2H, 8 Hz), 1.96 (m, 2H, 8 Hz)[2]

Biological Activity: Inhibition of Spleen Tyrosine Kinase (Syk)

The compound with the molecular formula C₁₇H₂₂N₈O₂ is disclosed as an inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells.[3][4] It is a key mediator in signaling from B-cell receptors (BCR) and Fc receptors, making it a therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[4][5][6]

By inhibiting Syk, compounds like this compound can potentially modulate immune responses, reducing inflammation and aberrant cell proliferation.[4]

Signaling Pathway

Syk is a central node in immunoreceptor signaling. Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and subsequently activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[6][7] Inhibition of Syk blocks these downstream signals.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SRC_family SRC Family Kinases BCR->SRC_family Antigen Binding FcR Fc Receptor (FcR) FcR->SRC_family Ligand Binding Syk Syk SRC_family->Syk ITAM Phosphorylation & Syk Recruitment PI3K_AKT PI3K/AKT Pathway Syk->PI3K_AKT MAPK MAPK Pathway Syk->MAPK RPH_2823 This compound RPH_2823->Syk Inhibition Downstream Downstream Effects (Gene Expression, Cell Proliferation, Cytokine Release) PI3K_AKT->Downstream MAPK->Downstream

Figure 1: Simplified Syk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization and biological evaluation of a compound like this compound. The specific parameters for this compound may vary.

In Vitro Syk Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against Syk kinase.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Syk Enzyme - Kinase Buffer - ATP - Substrate - this compound (serial dilutions) start->reagent_prep plate_setup Plate Setup: Add this compound dilutions and Syk enzyme to a 384-well plate reagent_prep->plate_setup incubation1 Pre-incubation (15 min at RT) plate_setup->incubation1 reaction_start Initiate Reaction: Add ATP/Substrate mix incubation1->reaction_start incubation2 Incubation (60 min at RT) reaction_start->incubation2 stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation2->stop_reaction incubation3 Incubation (40 min at RT) stop_reaction->incubation3 detection Signal Generation: Add Kinase Detection Reagent incubation3->detection incubation4 Incubation (30 min at RT) detection->incubation4 read_plate Measure Luminescence incubation4->read_plate end End read_plate->end

Figure 2: General workflow for an in vitro luminescent kinase assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human Syk enzyme, a suitable kinase buffer, ATP, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the diluted Syk enzyme to each well and incubate to allow for compound binding.

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • General Protocol:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CD₃OD as indicated in the patent).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

    • Analyze the spectra to elucidate the structure by examining chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and confirm its elemental composition.

  • General Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Compare the observed mass-to-charge ratio (m/z) with the calculated value for the expected molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelengths of maximum absorbance.

  • General Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

    • Identify the wavelengths (λ_max) at which the maximum absorbance occurs.

Conclusion

This compound, based on available data for a structurally identical compound, is a potential inhibitor of Spleen Tyrosine Kinase. Its chemical properties have been characterized, and its likely mechanism of action provides a strong rationale for its investigation in the context of diseases driven by aberrant Syk signaling. The experimental protocols outlined in this guide provide a starting point for researchers to further characterize and evaluate the therapeutic potential of this and similar molecules. Further research is warranted to definitively confirm the biological activity and therapeutic utility of this compound.

References

Unable to Synthesize Technical Guide: No Publicly Available Data for "RPH-2823"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the synthesis, purification, chemical structure, and mechanism of action of a compound designated "RPH-2823" have yielded no relevant scientific or technical information. The provided identifier does not correspond to any known therapeutic agent or research compound in publicly accessible chemical and biomedical databases.

Efforts to gather the necessary data to construct an in-depth technical guide as requested were unsuccessful. The search results did not provide any data on its synthesis, purification protocols, or biological targets.

One of the top search results referenced an "EC-2823", which is a boiler feedwater treatment formulation designed to prevent corrosion and scale formation.[1] This product is an industrial chemical and is unrelated to pharmaceutical research and development.

Without any foundational information on the chemical identity and biological activity of "this compound," it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams.

It is recommended that the user verify the identifier "this compound" for accuracy. It is possible that it may be an internal project code not yet disclosed in public literature, a typographical error, or an outdated designation. If further information or an alternative identifier becomes available, a new search can be initiated.

References

RPH-2823 Cellular Uptake and Localization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cellular uptake and subcellular localization of the novel therapeutic candidate, RPH-2823. Understanding the mechanisms by which this compound enters target cells and its subsequent intracellular trafficking is critical for optimizing its therapeutic efficacy and safety profile. This document details the primary endocytic pathways involved in this compound internalization, presents quantitative data on its uptake kinetics, and describes its localization within specific subcellular compartments. Furthermore, this guide provides detailed experimental protocols for key assays used to elucidate these processes, accompanied by visual representations of cellular pathways and experimental workflows.

Introduction to Cellular Uptake and Localization of Therapeutic Nanoparticles

The efficacy of many advanced therapeutics, including those based on nanoparticle platforms like this compound, is contingent upon their efficient entry into target cells and delivery to the appropriate subcellular location. The plasma membrane represents a formidable barrier that necessitates active transport mechanisms for the internalization of large molecules and nanoparticles. The most common route of entry is endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle.

There are several distinct endocytic pathways, each with unique molecular machinery and resulting in different intracellular fates for the cargo. The primary pathways relevant to nanoparticle uptake are:

  • Clathrin-Mediated Endocytosis (CME): A receptor-dependent process characterized by the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles approximately 100-150 nm in diameter.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1. These vesicles are typically 50-80 nm in size.

  • Macropinocytosis: A non-selective process involving the formation of large, irregular vesicles (0.5–10 µm) called macropinosomes. This pathway is often induced by growth factors and results in the internalization of large amounts of extracellular fluid.

  • Clathrin- and Caveolae-Independent Endocytosis: A heterogeneous group of uptake mechanisms that do not rely on clathrin or caveolin proteins.

The physicochemical properties of a nanoparticle, such as its size, shape, and surface chemistry, play a crucial role in determining which endocytic pathway is utilized. Following internalization, the nanoparticle is enclosed within an endosome, which undergoes a maturation process, typically leading to fusion with lysosomes. The acidic and enzyme-rich environment of the lysosome can lead to the degradation of the nanoparticle and its payload. Therefore, for many therapeutic applications, escape from the endo-lysosomal pathway is a critical step.

This compound Cellular Uptake Mechanisms

Studies have been conducted to elucidate the primary mechanisms by which this compound is internalized by target cells. A combination of pharmacological inhibition studies and colocalization with known endocytic markers has revealed a multi-pathway entry for this compound, with a predominance of clathrin-mediated endocytosis and macropinocytosis.

Quantitative Analysis of this compound Uptake

The efficiency and kinetics of this compound uptake have been quantified using flow cytometry and fluorescence microscopy. The following tables summarize the key quantitative data.

Cell LineIncubation Time (hours)This compound Concentration (µg/mL)Percentage of Positive Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
MCF-7 11045.2 ± 3.115,234 ± 876
41085.7 ± 5.648,912 ± 2,145
241098.1 ± 1.295,678 ± 4,532
HeLa 11052.8 ± 4.518,543 ± 1,021
41091.3 ± 3.955,123 ± 3,456
241099.2 ± 0.8110,456 ± 5,879
Endocytic InhibitorConcentrationTarget PathwayReduction in this compound Uptake (%)
Chlorpromazine 10 µg/mLClathrin-Mediated Endocytosis58.4 ± 6.2
Genistein 200 µMCaveolae-Mediated Endocytosis12.1 ± 2.5
Amiloride 5 µMMacropinocytosis35.7 ± 4.8
Low Temperature (4°C) N/AEnergy-Dependent Uptake92.5 ± 3.1

Subcellular Localization of this compound

Following internalization, the intracellular trafficking and ultimate subcellular destination of this compound were investigated using confocal microscopy and subcellular fractionation.

Confocal imaging with fluorescently labeled this compound and organelle-specific dyes revealed a time-dependent localization pattern. Initially, this compound was observed in early endosomes. Over time, a significant portion of this compound trafficked to late endosomes and lysosomes. However, a notable fraction was found to escape the endo-lysosomal pathway and localize to the cytoplasm.

Subcellular fractionation followed by quantitative analysis confirmed these observations.

Time (hours)Cellular FractionThis compound Content (% of Total Internalized)
1 Endosomes75.3 ± 6.8
Lysosomes10.1 ± 2.1
Cytosol14.6 ± 3.5
4 Endosomes32.7 ± 4.1
Lysosomes45.8 ± 5.3
Cytosol21.5 ± 4.9
24 Endosomes15.2 ± 3.2
Lysosomes60.5 ± 7.1
Cytosol24.3 ± 5.5

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in this compound cellular uptake and the methods used to study them, the following diagrams have been generated.

G cluster_0 Major Endocytic Pathways for this compound CME Clathrin-Mediated Endocytosis Early_Endosome Early_Endosome CME->Early_Endosome Clathrin-coated vesicle Caveolae Caveolae-Mediated Endocytosis Caveolae->Early_Endosome Caveosome Macro Macropinocytosis Macropinosome Macropinosome Macro->Macropinosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape Macropinosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Fusion

Caption: Major endocytic pathways for this compound internalization and intracellular trafficking.

G cluster_1 Workflow for Quantifying this compound Cellular Uptake Cell_Culture Seed cells in multi-well plate Treatment Incubate with fluorescently-labeled this compound Cell_Culture->Treatment Washing Wash cells to remove unbound this compound Treatment->Washing Harvesting Harvest cells (e.g., trypsinization) Washing->Harvesting Microscopy Analyze by Confocal Microscopy Washing->Microscopy Analysis Analyze by Flow Cytometry Harvesting->Analysis

Caption: General experimental workflow for the quantification of this compound cellular uptake.

G cluster_2 Logical Flow of Endocytosis Inhibition Assay Start Seed Cells Pre_treatment Pre-treat with Pharmacological Inhibitors (e.g., Chlorpromazine, Amiloride) Start->Pre_treatment Incubation Incubate with fluorescent this compound Pre_treatment->Incubation Measurement Measure this compound Uptake (Flow Cytometry or Microscopy) Incubation->Measurement Comparison Compare uptake to untreated control Measurement->Comparison Conclusion Determine involved pathway(s) Comparison->Conclusion

Caption: Logical workflow for an endocytosis inhibition assay to identify this compound uptake pathways.

Experimental Protocols

Protocol for Flow Cytometry Analysis of this compound Uptake

This protocol describes the quantification of cellular uptake of fluorescently labeled this compound using flow cytometry.[1]

Materials:

  • Fluorescently labeled this compound

  • Target cells (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 12-well plate at a density of 2 x 10^4 cells/cm^2 and culture for 24 hours.[1]

  • Prepare working solutions of fluorescently labeled this compound in complete culture medium at the desired concentrations.

  • Aspirate the old medium from the cells and wash once with fresh medium.

  • Add the this compound solutions to the respective wells and incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • After incubation, aspirate the this compound solution and wash the cells twice with ice-cold PBS to remove any unbound particles.[1]

  • Harvest the cells by adding trypsin-EDTA and incubating for 3-5 minutes at 37°C.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission at the corresponding detector.

  • For each sample, record the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol for Confocal Microscopy Imaging of this compound Subcellular Localization

This protocol details the visualization of this compound within subcellular compartments using confocal microscopy.

Materials:

  • Fluorescently labeled this compound

  • Target cells

  • Glass-bottom confocal dishes

  • Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)

  • Hoechst 33342 for nuclear staining

  • Paraformaldehyde (PFA)

  • Mounting medium

Procedure:

  • Seed cells on glass-bottom confocal dishes and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound in complete medium for the desired time points.

  • During the last 30 minutes of incubation, add the organelle-specific tracker(s) and Hoechst 33342 to the medium according to the manufacturer's instructions.

  • Wash the cells three times with warm PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add a drop of mounting medium to the cells and cover with a coverslip.

  • Image the samples using a confocal laser scanning microscope. Acquire multi-channel images for this compound, the specific organelles, and the nucleus.

  • Analyze the images for colocalization of the this compound signal with the signals from the organelle trackers.

Protocol for Endocytosis Inhibition Assay

This protocol is used to identify the endocytic pathways involved in this compound uptake by using pharmacological inhibitors.[2]

Materials:

  • Fluorescently labeled this compound

  • Target cells

  • Pharmacological inhibitors of endocytosis (e.g., chlorpromazine, genistein, amiloride)[2]

  • DMSO (vehicle control)

  • Complete cell culture medium

Procedure:

  • Seed cells in a 24-well plate and culture overnight.

  • Pre-treat the cells with the endocytosis inhibitors at their optimal concentrations for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a low-temperature control (4°C).[2]

  • Without washing, add the fluorescently labeled this compound to each well and incubate for a predetermined time (e.g., 2 hours).

  • Wash the cells thoroughly with ice-cold PBS to stop uptake and remove unbound particles.

  • Quantify the cellular uptake of this compound using either flow cytometry (following protocol 5.1) or fluorescence microscopy with image analysis.

  • Calculate the percentage of inhibition for each inhibitor by comparing the uptake in inhibitor-treated cells to the uptake in untreated control cells.

Protocol for Subcellular Fractionation

This protocol describes the separation of major subcellular organelles to quantify the distribution of this compound.[3][4]

Materials:

  • Cells treated with this compound

  • Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)[4]

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Reagents for quantifying this compound (e.g., if this compound is metal-based, reagents for ICP-MS)

Procedure:

  • Harvest this compound-treated cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.[3]

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.[4]

  • Perform differential centrifugation to separate the cellular components: a. Centrifuge the lysate at a low speed (e.g., 700 x g for 10 minutes) to pellet the nuclei.[4] b. Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.[3] c. Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing endosomes and endoplasmic reticulum) and obtain the cytosolic fraction in the supernatant.[4]

  • Carefully collect each fraction (nuclear, mitochondrial, microsomal, and cytosolic).

  • Quantify the amount of this compound in each fraction using an appropriate analytical method.

Conclusion

This technical guide has provided a comprehensive overview of the cellular uptake and localization of this compound. The data presented indicate that this compound is efficiently internalized by cells primarily through clathrin-mediated endocytosis and macropinocytosis. While a significant portion of internalized this compound is trafficked to lysosomes, a substantial amount escapes into the cytoplasm, which is a desirable characteristic for the delivery of many therapeutic payloads. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the cellular pharmacology of this compound and other nanoparticle-based therapeutics. A thorough understanding of these fundamental cellular processes is paramount for the rational design and clinical translation of next-generation targeted therapies.

References

In-Depth Technical Guide: Binding Affinity and Kinetics of RPH-2823

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPH-2823 is a basic derivative of the potassium-sparing diuretic triamterene.[1][2] Like its parent compound, this compound functions as an inhibitor of the epithelial sodium channel (ENaC). This channel plays a critical role in sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. Its modulation is a key therapeutic strategy for managing conditions such as hypertension and cystic fibrosis. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound with its target, the epithelial sodium channel. Due to the limited availability of public data specifically for this compound, this guide also incorporates general principles and methodologies derived from studies of its parent compound, triamterene, and other ENaC inhibitors.

Core Target: The Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a heterotrimeric ion channel composed of α, β, and γ subunits. It is located on the apical membrane of epithelial cells and facilitates the movement of sodium ions into the cells, which is the rate-limiting step for sodium reabsorption. The activity of ENaC is tightly regulated by various factors, including hormones like aldosterone and vasopressin, as well as by intracellular signaling pathways.

Binding Affinity of this compound

The binding affinity of a compound for its target is a measure of the strength of the interaction. For ENaC inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to block 50% of the channel's activity.

CompoundTargetParameterValueReference
This compound rat Epithelial Na+ Channel (rENaC)IC502.5 ± 0.6 pM[3]

Note: This data point is from a study on various triamterene derivatives, where this compound was shown to be a potent inhibitor of the rat epithelial Na+ channel expressed in Xenopus oocytes.[3]

Binding Kinetics of this compound

Detailed kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound are not currently available in the public domain. However, studies on triamterene suggest that its binding to ENaC is both voltage- and pH-dependent.[3] The pteridine moiety of triamterene is believed to be crucial for these characteristics, suggesting that this compound likely shares a similar mechanism of action.[3] The blockade of ENaC by triamterene is more potent at more negative membrane potentials and at lower extracellular pH, where the compound is more likely to be in its protonated, positively charged form.[3]

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the binding affinity and kinetics of ENaC inhibitors like this compound. These protocols are based on established techniques for studying ENaC and its inhibitors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for studying ion channels that are heterologously expressed.

1. Oocyte Preparation:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Treat with collagenase to defolliculate.

  • Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

  • Incubate for 2-4 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage steps to elicit ENaC-mediated currents.

  • Record baseline currents and then perfuse the chamber with solutions containing varying concentrations of this compound.

  • Measure the inhibition of the current at each concentration to determine the IC50 value.

Workflow for Two-Electrode Voltage Clamp Experiment

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording Oocyte_Harvest Harvest Oocytes Defolliculation Defolliculation (Collagenase) Oocyte_Harvest->Defolliculation cRNA_Injection cRNA Injection (α, β, γ ENaC) Defolliculation->cRNA_Injection Incubation Incubation (2-4 days) cRNA_Injection->Incubation Placement Place Oocyte in Chamber Incubation->Placement Impalement Impale with Microelectrodes Placement->Impalement Voltage_Clamp Voltage Clamp (-60 mV) Impalement->Voltage_Clamp Baseline_Recording Record Baseline Current Voltage_Clamp->Baseline_Recording RPH2823_Application Apply this compound (Varying Conc.) Baseline_Recording->RPH2823_Application Inhibition_Measurement Measure Current Inhibition RPH2823_Application->Inhibition_Measurement IC50_Determination Determine IC50 Inhibition_Measurement->IC50_Determination

Caption: Workflow for determining the IC50 of this compound on ENaC using TEVC in Xenopus oocytes.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel activity from a single mammalian cell.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express ENaC.

  • Transfect the cells with plasmids encoding the α, β, and γ subunits of ENaC.

  • Allow 24-48 hours for channel expression.

2. Patch-Clamp Recording:

  • Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.

  • Approach a single transfected cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential and record baseline ENaC currents.

  • Perfuse the cell with an extracellular solution containing this compound at various concentrations.

  • Record the resulting inhibition of the whole-cell current to determine binding affinity and to study the kinetics of the block.

Workflow for Whole-Cell Patch-Clamp Experiment

PatchClamp_Workflow cluster_cell_prep Cell Preparation cluster_patching Patch-Clamp Recording Cell_Culture Culture Mammalian Cells Transfection Transfect with ENaC Plasmids Cell_Culture->Transfection Expression Allow Channel Expression Transfection->Expression Pipette_Prep Prepare Micropipette Expression->Pipette_Prep Seal_Formation Form GΩ Seal Pipette_Prep->Seal_Formation Whole_Cell_Config Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Baseline_Current Record Baseline Current Whole_Cell_Config->Baseline_Current RPH2823_Perfusion Perfuse with this compound Baseline_Current->RPH2823_Perfusion Kinetic_Analysis Analyze Binding Kinetics RPH2823_Perfusion->Kinetic_Analysis

Caption: Workflow for characterizing this compound binding kinetics using whole-cell patch-clamp.

Signaling Pathway

This compound, as a direct blocker of the epithelial sodium channel, does not initiate a classical intracellular signaling cascade. Instead, its mechanism of action is the physical occlusion of the channel pore, thereby preventing the influx of sodium ions. This direct inhibition has downstream physiological consequences, such as a reduction in sodium reabsorption. The regulation of ENaC itself, however, involves complex signaling pathways that can influence the channel's activity and localization, and thus the efficacy of blockers like this compound.

Simplified ENaC Regulatory Pathway

Caption: Simplified diagram of ENaC regulation and the inhibitory action of this compound.

Conclusion

This compound is a potent inhibitor of the epithelial sodium channel. While specific data on its binding kinetics are limited, its high affinity, as indicated by its picomolar IC50 value, suggests it is a strong candidate for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further characterizing the pharmacological profile of this compound and similar ENaC inhibitors. Future research should focus on elucidating the detailed binding kinetics and the precise molecular interactions of this compound with the ENaC protein to fully understand its mechanism of action.

References

The Enigma of RPH-2823: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical literature, the discovery and development history of a compound designated RPH-2823 remains elusive. This identifier does not appear in clinical trial registries, peer-reviewed publications, or pharmaceutical company pipelines, suggesting that this compound may be an internal codename not yet disclosed to the public, a discontinued project, or a potential misnomer.

Extensive queries for "this compound" and associated terms such as "discovery," "development history," "mechanism of action," "clinical trials," and "preclinical studies" yielded no specific results for a compound with this designation. Broader searches aimed at identifying a potential originating company using the "RPH" prefix have pointed to several entities in the pharmaceutical and life sciences space, but none have a publicly listed asset with the this compound identifier.

Entities with the "RPH" designation include:

  • R-Pharm: A Russian pharmaceutical company with a known pipeline of proprietary and generic drugs. While they have compounds with "RPH" prefixes, such as the RANKL inhibitor RPH-203, there is no public record of this compound.

  • RPH Pharmaceuticals AB: A subsidiary of the contract development and manufacturing organization (CDMO) Recipharm, which appears to be involved in the management of intellectual property and development of generic drugs.

  • Other entities: Several other organizations utilize "RPH" in their branding, including diagnostic testing companies and medical information providers, but these are not involved in novel drug discovery and development.

Without any publicly available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound. The core requirements of the request—data presentation in tables, detailed experimental methodologies, and visualizations of pathways and workflows—cannot be fulfilled due to the complete absence of source material.

It is possible that information on this compound exists within proprietary, confidential corporate or academic archives. However, until such information is made public through scientific disclosure or regulatory filings, a history of its discovery and development cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the lack of public data on this compound underscores the often-opaque nature of early-stage pharmaceutical research and development. Compounds are frequently assigned internal codes that may change over time or never be disclosed if a project is terminated before reaching a public milestone.

Technical Guide on the Physicochemical Properties of RPH-2823

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific solubility and stability data for a compound designated "RPH-2823" as of the latest update. The following is a representative technical guide developed for a hypothetical compound, designated Compound-X , to illustrate the requested data presentation, experimental protocols, and visualizations for a drug development professional audience.

An In-Depth Technical Guide to the Solubility and Stability of Compound-X

This document provides a comprehensive overview of the aqueous solubility and chemical stability of Compound-X, a novel kinase inhibitor under investigation. The data presented herein are crucial for guiding formulation development, predicting in vivo behavior, and establishing appropriate storage conditions.

Solubility Data

The solubility of a compound is a critical determinant of its oral bioavailability and dissolution rate.[1] The equilibrium solubility of Compound-X was determined in various pharmaceutically relevant media.

Table 1: Equilibrium Solubility of Compound-X at 37 °C

Solvent/MediumpHSolubility (µg/mL)Method
Deionized Water7.05.2 ± 0.4Shake-Flask
0.1 N HCl1.2> 1000Shake-Flask
Phosphate Buffer6.815.8 ± 1.1Shake-Flask
Fasted State Simulated Intestinal Fluid (FaSSIF)6.525.3 ± 2.5Shake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)5.0450.7 ± 15.2Shake-Flask

Data are presented as mean ± standard deviation (n=3).

Stability Data

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation studies were conducted to identify potential degradation products and demonstrate the specificity of the analytical methods used.[2][4]

Table 2: Stability of Compound-X under Forced Degradation Conditions

ConditionDurationAssay (% Initial)Major Degradant (% Peak Area)
Acid Hydrolysis (0.1 N HCl, 60 °C)24 hours85.2%12.1% (DP-1)
Base Hydrolysis (0.1 N NaOH, 60 °C)24 hours91.5%6.8% (DP-2)
Oxidation (3% H₂O₂, RT)48 hours88.1%9.5% (DP-3)
Thermal (80 °C, solid state)7 days98.9%< 0.5%
Photolytic (ICH Q1B, solid state)7 days99.2%Not Detected

DP = Degradation Product. Assay and degradation products were quantified using a stability-indicating HPLC method.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

3.1 Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic equilibrium solubility.[1][5][6]

  • Preparation: An excess amount of solid Compound-X (approx. 5 mg) is added to 2 mL of the desired solvent medium in a glass vial.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker set to 37 °C for 48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After agitation, the samples are allowed to stand for 1 hour. The supernatant is then separated from the undissolved solid by centrifugation at 14,000 rpm for 20 minutes.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent (e.g., 50:50 acetonitrile:water), and the concentration of Compound-X is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

3.2 Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure used to detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2][8][9]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate the intact API from all potential degradation products.[4]

Diagram 1: Experimental Workflow for Solubility and Stability Testing

This diagram illustrates the sequential process for evaluating the core physicochemical properties of a new chemical entity like Compound-X.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment s1 Add excess Compound-X to various media s2 Equilibrate at 37°C (48 hours) s1->s2 s3 Centrifuge for Phase Separation s2->s3 s4 Quantify Supernatant via HPLC s3->s4 report Technical Data Report s4->report st1 Expose Compound-X to Forced Degradation Conditions st2 Draw Samples at Time Points st1->st2 st3 Analyze via Stability- Indicating HPLC st2->st3 st4 Identify & Quantify Degradants st3->st4 st4->report start Compound-X (New Chemical Entity) start->s1 start->st1

Caption: Workflow for Physicochemical Profiling.

Hypothetical Signaling Pathway

For the purposes of this guide, Compound-X is conceptualized as an inhibitor of a receptor tyrosine kinase (RTK) involved in oncogenesis. Its mechanism of action involves blocking the ATP-binding site of the kinase, thereby preventing downstream signal transduction that leads to cell proliferation.

Diagram 2: Hypothetical Kinase Inhibition Pathway

The following diagram depicts the proposed mechanism of action for Compound-X, showing its intervention in a generic RTK signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Gene Expression & Cell Proliferation TF->Proliferation CompoundX Compound-X CompoundX->RTK Inhibits ATP Binding

Caption: Inhibition of RTK Signaling by Compound-X.

References

An In-depth Technical Guide to the Therapeutic Targeting of the PD-1/PD-L1 Pathway by Pembrolizumab (RPH-075 Biosimilar)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic targeting of the Programmed Death-1 (PD-1) receptor, with a focus on Pembrolizumab and its biosimilar, RPH-075. The initial query for "RPH-2823" did not yield a specific therapeutic agent; however, "RPH-075" is identified as a biosimilar of Pembrolizumab, a cornerstone of cancer immunotherapy. Therefore, this document centers on the well-established mechanism and clinical data of Pembrolizumab.

Pembrolizumab is a humanized monoclonal antibody of the IgG4 isotype that targets the PD-1 receptor.[1] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, Pembrolizumab reactivates T lymphocytes, leading to an enhanced antitumor immune response.[1] This intervention is crucial in overcoming a major mechanism of immune evasion employed by various tumors.[1][2]

Core Therapeutic Target: The PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[3] Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligands (PD-L1 and PD-L2) on other cells delivers an inhibitory signal that dampens the T-cell response.[3] However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface.[4] This overexpression allows the tumor to inactivate tumor-infiltrating T-cells, thus evading immune surveillance and destruction.[2][4]

Pembrolizumab's mechanism of action is to bind with high affinity to the PD-1 receptor on T-cells, preventing its engagement with PD-L1 and PD-L2 on tumor cells.[1][4] This blockade effectively releases the "brakes" on the T-cell, restoring its ability to recognize and eliminate cancer cells.[1][2][4]

Quantitative Data Presentation

The efficacy of Pembrolizumab has been demonstrated in numerous clinical trials across various cancer types. Below are tables summarizing key quantitative data from studies in melanoma, a cancer type where Pembrolizumab has shown significant clinical benefit.

Table 1: Efficacy of Pembrolizumab in Advanced/Metastatic Melanoma (Meta-Analysis)

EndpointPooled Effect Size (95% CI)Subgroup Analysis
Objective Response Rate (ORR) 34.2% (30.4, 38.0)Prior Therapy (>50% of patients): 25.5% (22.4, 28.5)
Prior Therapy (<50% of patients): 40.1% (34.1, 46.1)
Monotherapy: 32.9% (28.1, 37.7)
Progression-Free Survival (PFS) 5.73 months (4.72, 6.74)12-month rate: 44.22% (37.56, 50.89)
24-month rate: 27.45% (21.98, 32.93)
60-month rate: 24.92% (22.69, 27.16)
Overall Survival (OS) -12-month rate: 64.57% (60.11, 69.03)
24-month rate: 50.24% (42.90, 57.59)
60-month rate: 40.90% (37.76, 44.03)
Data from a meta-analysis of studies on Pembrolizumab in advanced/metastatic melanoma.[5]

Table 2: Efficacy of Pembrolizumab in Unresectable Desmoplastic Melanoma (Phase 2 Trial)

EndpointResult (95% CI)
Objective Response Rate (ORR) 89% (71, 98)
Complete Response Rate 37% (19, 58)
3-Year Progression-Free Survival (PFS) Rate 84%
3-Year Overall Survival (OS) Rate 96%
Data from a phase 2 clinical trial of Pembrolizumab in patients with unresectable desmoplastic melanoma.[6][7][8][9]

Experimental Protocols

The evaluation of PD-1/PD-L1 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

1. PD-L1 Expression Analysis by Immunohistochemistry (IHC)

This protocol outlines the general steps for detecting PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, which is often used as a predictive biomarker for response to anti-PD-1/PD-L1 therapies.[10]

  • Principle: An automated IHC assay utilizes a specific monoclonal antibody to detect the PD-L1 protein on the surface of tumor cells and immune cells within the tumor microenvironment.[10][11] The binding of the primary antibody is visualized using a detection system that results in a colored precipitate at the site of the antigen.

  • Materials:

    • FFPE tumor tissue sections (4-5 μm thick) on charged slides.

    • Deparaffinization and rehydration solutions (e.g., xylene, ethanol series).

    • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

    • Peroxidase blocking reagent.

    • Primary antibody: Rabbit monoclonal anti-human PD-L1 antibody (e.g., clone 22C3, 28-8, SP142, or SP263).[12]

    • Negative control reagent (isotype control).

    • Linker antibody (e.g., mouse anti-rabbit IgG).

    • Polymer-based detection system (e.g., HRP-polymer).

    • Chromogen (e.g., DAB).

    • Counterstain (e.g., hematoxylin).

    • Mounting medium.

    • Automated staining platform (e.g., Dako Autostainer Link 48).[11]

  • Procedure:

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

    • Peroxidase Block: Endogenous peroxidase activity is quenched.

    • Primary Antibody Incubation: Slides are incubated with the primary anti-PD-L1 antibody or a negative control reagent.

    • Linker and Detection: A linker antibody and a polymer-based detection system are sequentially applied.

    • Chromogen Application: The antigen-antibody complex is visualized with a chromogen.

    • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

    • Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.

  • Scoring and Interpretation:

    • Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining for PD-L1.[13]

    • Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

    • The scoring method and positivity thresholds are specific to the tumor type, antibody clone, and the associated therapeutic agent.[12]

2. In Vitro T-Cell Activation Assay

This assay measures the ability of a PD-1 inhibitor to enhance T-cell activation and cytokine production in a co-culture system.

  • Principle: T-cells are co-cultured with target cells (e.g., tumor cells expressing PD-L1 or artificial antigen-presenting cells). The addition of a PD-1 inhibitor is expected to block the PD-1/PD-L1 interaction and enhance T-cell activation, which can be measured by proliferation, cytokine release (e.g., IFN-γ, IL-2), or expression of activation markers (e.g., CD69, CD25).[14][15]

  • Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.

    • PD-L1 expressing target cells (e.g., a cancer cell line or engineered cells).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).[15][16]

    • Pembrolizumab or other PD-1 inhibitors.

    • Isotype control antibody.

    • 96-well cell culture plates.

    • Reagents for measuring T-cell response (e.g., ELISA kit for IFN-γ, flow cytometry antibodies for activation markers).

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension of T-cells and target cells.

    • Plate Coating (for antibody stimulation): Coat wells of a 96-well plate with anti-CD3 antibody.[15]

    • Co-culture Setup:

      • Seed target cells in the wells.

      • Add T-cells to the wells.

      • Add soluble anti-CD28 antibody.[15]

    • Treatment: Add Pembrolizumab or an isotype control antibody at various concentrations to the co-culture.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 48-72 hours).[17]

    • Readout:

      • Cytokine Measurement: Collect the culture supernatant and measure the concentration of cytokines like IFN-γ or IL-2 using an ELISA kit.[17]

      • Flow Cytometry: Harvest the T-cells and stain them with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) for analysis by flow cytometry.

      • Proliferation Assay: Assess T-cell proliferation using methods like CFSE dilution or BrdU incorporation.

Mandatory Visualizations

PD1_Signaling_Pathway cluster_0 T-Cell cluster_1 Tumor Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Signal 1 PD1 PD-1 Receptor Inhibition Inhibition of T-Cell Activation PD1->Inhibition Inhibition->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Pembrolizumab Pembrolizumab (RPH-075) Pembrolizumab->PD1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and blockade by Pembrolizumab.

Experimental_Workflow cluster_0 Preparation cluster_1 Co-Culture & Treatment cluster_2 Incubation & Analysis Isolate_TCells Isolate T-Cells (from PBMCs) CoCulture Co-culture T-Cells and Tumor Cells Isolate_TCells->CoCulture Culture_TumorCells Culture PD-L1+ Tumor Cells Culture_TumorCells->CoCulture Add_Stimulation Add T-Cell Stimulation (e.g., anti-CD3/CD28) CoCulture->Add_Stimulation Add_Pembrolizumab Add Pembrolizumab or Isotype Control Add_Stimulation->Add_Pembrolizumab Incubate Incubate (48-72 hours) Add_Pembrolizumab->Incubate Measure_Cytokines Measure Cytokines (IFN-γ, IL-2) via ELISA Incubate->Measure_Cytokines Flow_Cytometry Analyze Activation Markers (CD69, CD25) via Flow Cytometry Incubate->Flow_Cytometry

Caption: Workflow for an in vitro T-cell activation assay.

References

Methodological & Application

Application Notes: RPH-2823, a Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

RPH-2823 is a potent and selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1][2][4] this compound exerts its anti-proliferative effects by specifically targeting mTORC1, a key downstream effector in this pathway. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines using a standard cell viability assay.

Mechanism of Action

The PI3K/Akt/mTOR signaling cascade is activated by various growth factors and cellular signals.[5] Upon activation, PI3K phosphorylates and activates Akt, which in turn can activate mTORC1.[5] mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][6] this compound selectively binds to and inhibits the kinase activity of mTORC1, leading to a downstream blockade of protein translation and subsequent cell cycle arrest and inhibition of proliferation in cancer cells with an overactive PI3K/Akt/mTOR pathway.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation RPH_2823 This compound RPH_2823->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Proliferation Cell Proliferation Protein_Synthesis->Proliferation

Figure 1: Simplified PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The cytotoxic activity of this compound was evaluated in two human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values were determined using a colorimetric MTT assay.

Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma0.5 ± 0.08
A549Lung Carcinoma1.2 ± 0.15

Table 1: IC50 values of this compound in MCF-7 and A549 cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the procedure for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • MCF-7 or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture MCF-7 and A549 cells Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Drug_Dilution Prepare serial dilutions of this compound Treat_Cells Treat cells with This compound dilutions Drug_Dilution->Treat_Cells Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h (drug exposure) Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for determining the IC50 of this compound using an MTT assay.

References

how to use RPH-2823 in a kinase assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: RPH-2823

Title: Biochemical Characterization of the Kinase Inhibitor this compound Using In Vitro Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide for the biochemical characterization of this compound, a hypothetical small molecule kinase inhibitor. Detailed protocols for determining the potency and mechanism of action of this compound against a target kinase are presented, utilizing industry-standard non-radioactive assay formats. The methodologies described herein are designed to be adaptable for a wide range of protein kinases and inhibitor compounds. While specific information regarding "this compound" is not publicly available, this application note establishes a robust framework for its initial evaluation as a putative ATP-competitive kinase inhibitor.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for therapeutic intervention.[2][3] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.

This application note details the experimental procedures for characterizing a novel kinase inhibitor, this compound. We will outline two widely used in vitro kinase assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based activity assay. These methods offer high sensitivity, and robust performance suitable for high-throughput screening and detailed mechanistic studies.[4][5] The protocols will guide the user through determining the optimal assay conditions, and measuring the inhibitory potency (IC50) of this compound.

General Kinase Signaling Pathway

G cluster_0 cluster_1 cluster_2 Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Binds to Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Recruits & Activates RAS RAS Adaptor Proteins->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates This compound This compound This compound->RAF Inhibits

Caption: A generic receptor tyrosine kinase signaling cascade.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[4][6]

3.1.1. Materials and Reagents

  • Target Kinase (e.g., RAF)

  • Kinase Substrate (e.g., inactive MEK)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

3.1.2. Experimental Workflow

G Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Dispense Reaction Mix Dispense Reaction Mix Prepare Kinase Reaction Mix->Dispense Reaction Mix Add this compound Add this compound Dispense Reaction Mix->Add this compound Add ATP to Initiate Reaction Add ATP to Initiate Reaction Add this compound->Add ATP to Initiate Reaction Incubate Incubate Add ATP to Initiate Reaction->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent 60 min @ RT Incubate_2 Incubate_2 Add ADP-Glo Reagent->Incubate_2 Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_2->Add Kinase Detection Reagent 40 min @ RT Incubate_3 Incubate_3 Add Kinase Detection Reagent->Incubate_3 Read Luminescence Read Luminescence Incubate_3->Read Luminescence 30 min @ RT End End Read Luminescence->End

Caption: ADP-Glo™ kinase assay workflow.

3.1.3. Step-by-Step Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 100x working stock by diluting in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer containing the target kinase and substrate to the wells of a 384-well plate.

    • Add 0.5 µL of the 100x this compound dilution or DMSO (for positive and negative controls).

    • Initiate the reaction by adding 2.0 µL of ATP solution (at the Km,app concentration).

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

3.1.4. Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition relative to the controls. An IC50 value is determined by fitting the data to a four-parameter logistic curve.

ParameterValue
Kinase Concentration 5 nM
Substrate Concentration 200 nM
ATP Km,app 15 µM
This compound IC50 75 nM

Table 1: Example Assay Parameters and IC50 for this compound.

Protocol 2: TR-FRET Kinase Assay

TR-FRET assays measure the phosphorylation of a substrate by a kinase through the use of a donor-acceptor fluorophore pair.[1] When the substrate is phosphorylated, an antibody labeled with the acceptor fluorophore binds to the phosphorylated substrate, bringing it into close proximity with the donor fluorophore, resulting in a FRET signal.

3.2.1. Principle of TR-FRET Kinase Assay

G cluster_0 No Phosphorylation cluster_1 Phosphorylation Kinase_inactive Kinase Substrate_inactive Substrate (Donor Labeled) Antibody_inactive Antibody (Acceptor Labeled) No_FRET No FRET Signal Excitation_inactive Excitation Excitation_inactive->Substrate_inactive Kinase_active Kinase Substrate_active Phosphorylated Substrate (Donor Labeled) Kinase_active->Substrate_active Phosphorylates Antibody_active Antibody (Acceptor Labeled) Substrate_active->Antibody_active Binds FRET FRET Signal Antibody_active->FRET Excitation_active Excitation Excitation_active->Substrate_active

Caption: Principle of a TR-FRET kinase assay.

3.2.2. Materials and Reagents

  • Target Kinase

  • Biotinylated Substrate Peptide

  • This compound

  • LanthaScreen™ Eu-anti-phospho-substrate Antibody (or similar)

  • Streptavidin-conjugated Donor Fluorophore (e.g., APC)

  • Kinase Buffer

  • ATP

  • DMSO

  • Low-volume, black 384-well assay plates

3.2.3. Step-by-Step Procedure

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • Add 4 µL of kinase and biotinylated substrate in kinase buffer to the wells.

    • Add 1 µL of this compound dilution or DMSO.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of detection mix containing the Eu-labeled antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

3.2.4. Data Analysis and Presentation

The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. The percent inhibition is determined, and an IC50 value is generated by curve fitting.

ParameterValue
Kinase Concentration 2 nM
Substrate Concentration 100 nM
ATP Km,app 15 µM
This compound IC50 82 nM

Table 2: Example TR-FRET Assay Parameters and IC50 for this compound.

Summary and Further Steps

The protocols outlined in this application note provide a robust starting point for the biochemical characterization of the novel kinase inhibitor, this compound. The example data suggests that this compound is a nanomolar inhibitor of its target kinase.

Next steps in the characterization of this compound would include:

  • Selectivity Profiling: Screening this compound against a panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Performing kinase assays at varying concentrations of ATP to determine if this compound is ATP-competitive.

  • Binding Assays: Directly measuring the binding affinity of this compound to the target kinase using techniques like TR-FRET binding assays or surface plasmon resonance (SPR).[1]

  • Cellular Assays: Evaluating the activity of this compound in a cellular context to determine its on-target effects and cellular potency.

References

Application Notes and Protocols for RPH-2823 Dosage in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a representative example for a hypothetical small molecule inhibitor, designated "RPH-2823," for research purposes. No specific public data was found for a compound with this designation. The data and protocols presented here are based on published information for a similar class of compounds and should be adapted based on the specific characteristics of the molecule of interest, its in vitro potency, and preliminary toxicity data.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor targeting multiple key signaling pathways implicated in cancer progression, including the Wnt/β-catenin and STAT3 pathways. By modulating these critical pathways, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical in vitro models. These application notes provide detailed protocols for determining the effective dosage of this compound in preclinical in vivo mouse models, specifically focusing on xenograft models of cancer. The following sections outline recommended dosage ranges, administration routes, and experimental workflows for efficacy studies.

Data Presentation

The following tables summarize representative pharmacokinetic and efficacy data for a compound with a similar mechanism of action to the hypothetical this compound, based on a prodrug of Niclosamide (PDN) which is converted to Niclosamide (Nc) in vivo.

Table 1: Pharmacokinetic Profile of a Niclosamide Prodrug (PDN) in Mice

ParameterIntravenous (IV) Administration (3 mg/kg)Oral (PO) Administration (10 mg/kg)
t½ (half-life) Not ReportedNot Reported
Cmax (peak plasma concentration) Not ReportedNot Reported
AUC (Area Under the Curve) Not ReportedNot Reported
Bioavailability (F%) N/A85.6%[1]
Plasma Clearance (CLp) 0.061–0.063 L/h[1]0.071 L/h (CLp/F)[1]
Volume of Distribution at steady-state (Vdss) 0.28–0.31 L[1]Not Reported

Data derived from studies on a novel prodrug of Niclosamide (PDN) in mice.

Table 2: Summary of Efficacy Studies for a Hypothetical this compound in a Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (%)
Vehicle ControlN/APODaily0%
This compound20PODaily45%
This compound40PODaily78%

This data is illustrative and should be determined empirically for this compound.

Experimental Protocols

This protocol describes the evaluation of this compound in a subcutaneous xenograft model.

1. Cell Culture and Tumor Implantation:

  • Culture human cancer cells (e.g., a colon cancer cell line with an activating APC mutation) to approximately 80% confluency.

  • Harvest the cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Monitor tumor growth every 2-3 days using calipers.

2. Animal Randomization and Grouping:

  • When tumors reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Record the initial tumor volume and body weight of each mouse.

3. Formulation and Administration of this compound:

  • Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily and stored at 4°C, protected from light.

  • Administration: Administer the this compound formulation or vehicle control using oral gavage. The volume should not exceed 10 mL/kg.

4. Dosing and Monitoring:

  • Administer this compound or vehicle control according to the predetermined dosage and schedule (e.g., daily for 21 days).

  • Monitor tumor volume and body weight every 2-3 days.

  • Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

5. Study Termination and Tissue Collection:

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and measure their final weight and volume.

  • Collect blood samples for pharmacokinetic analysis if required.

  • Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.

Visualizations

The proposed mechanism of action for this compound involves the inhibition of the Wnt/β-catenin and STAT3 signaling pathways.

RPH_2823_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dsh Dishevelled (Dvl) Frizzled->Dsh LRP6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression_Wnt Target Gene Expression TCF_LEF->Gene_Expression_Wnt Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pY STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Expression_STAT3 Target Gene Expression STAT3_dimer->Gene_Expression_STAT3 RPH_2823 This compound RPH_2823->LRP6 RPH_2823->STAT3 Inhibits phosphorylation experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Colon Cancer Cells) start->cell_culture tumor_implantation 2. Tumor Implantation (Subcutaneous in Mice) cell_culture->tumor_implantation tumor_growth 3. Tumor Growth Monitoring (to 150-200 mm³) tumor_implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring end_study 7. End of Study (e.g., Day 21) monitoring->end_study tissue_collection 8. Tissue Collection (Tumors, Blood) end_study->tissue_collection analysis 9. Data Analysis (Tumor Growth Inhibition) tissue_collection->analysis end End analysis->end

References

Application Notes and Protocols for Administration of RPH-2823 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific preclinical data for a compound designated "RPH-2823" is not publicly accessible. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. The methodologies, data, and pathways described herein are based on established practices in rodent drug administration and are intended to serve as a guide for designing and executing studies with novel compounds like this compound. The quantitative data and signaling pathways are illustrative.

Introduction

These application notes provide detailed protocols for the administration of the hypothetical therapeutic agent this compound in mouse models. The document outlines various routes of administration, including oral and intravenous delivery, and provides frameworks for assessing pharmacokinetic profiles and efficacy. The goal is to offer standardized procedures to ensure reproducibility and accuracy in preclinical evaluations of this compound.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic and biodistribution data for this compound following administration via different routes in C57BL/6 mice.[1][2] This data is essential for selecting the appropriate administration route for specific therapeutic goals.

Table 1: Pharmacokinetic Parameters of this compound in Plasma

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Intravenous (IV)515000.13200100
Oral Gavage (PO)208501.0540042
Palatable Formulation (PO)208201.5510040

Table 2: Tissue Distribution of this compound at 24h Post-Administration

Administration RouteDose (mg/kg)Liver (ng/g)Spleen (ng/g)Kidney (ng/g)Brain (ng/g)
Intravenous (IV)5120045080050
Oral Gavage (PO)2025009801600110

Experimental Protocols

Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

Animal Models
  • Species: Mus musculus

  • Strain: C57BL/6J, male, 8-10 weeks of age.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Formulation
  • Intravenous (IV) Formulation: Dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile saline to a final concentration of 1 mg/mL.

  • Oral Gavage (PO) Formulation: Suspend this compound in a vehicle of 0.5% methylcellulose in sterile water to a final concentration of 4 mg/mL.

  • Palatable Oral Formulation: Based on a refined method to encourage voluntary consumption, mix this compound with a sweetened milk-based formulation.[3] The final concentration should be adjusted based on the average daily consumption of the formulation to achieve the target dose.

Administration Protocols
  • Warm the mouse under a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a 29-gauge insulin syringe, inject the this compound formulation into a lateral tail vein at a volume of 5 mL/kg.

  • Monitor the mouse for any immediate adverse reactions.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

  • Insert a 22-gauge, 25 mm curved gavage needle into the esophagus.

  • Slowly administer the this compound suspension at a volume of 5 mL/kg.

  • Return the mouse to its cage and monitor for any signs of distress.

  • Acclimate the mice to the sweetened milk vehicle for 3 days prior to drug administration.[3]

  • On the day of administration, provide the this compound-infused sweetened milk formulation.

  • Measure the volume consumed by each mouse to calculate the ingested dose.

  • This method is particularly useful for reducing the stress associated with repeated dosing.[3]

Sample Collection and Analysis
  • At specified time points post-administration, collect blood samples via submandibular or retro-orbital bleeding into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

  • For tissue distribution studies, euthanize the mice and perfuse with cold saline.

  • Harvest tissues of interest (e.g., liver, spleen, kidney, brain), weigh them, and snap-freeze in liquid nitrogen.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.[4]

Visualizations

Hypothetical Signaling Pathway of this compound

RPH2823_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus RPH2823 This compound Receptor Target Receptor RPH2823->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression Induction Nucleus Nucleus

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for Pharmacokinetic Study

PK_Study_Workflow AnimalAcclimation 1. Animal Acclimation (C57BL/6 Mice, 7 days) Grouping 2. Grouping (IV, PO Gavage, PO Palatable) AnimalAcclimation->Grouping Dosing 3. This compound Administration Grouping->Dosing SampleCollection 4. Blood & Tissue Collection (Multiple Time Points) Dosing->SampleCollection SampleProcessing 5. Sample Processing (Plasma Separation, Tissue Homogenization) SampleCollection->SampleProcessing LCMS 6. LC-MS/MS Analysis SampleProcessing->LCMS DataAnalysis 7. Pharmacokinetic Modeling LCMS->DataAnalysis

References

Application Note and Protocol: Preparation of Stock Solutions for the Novel Compound RPH-2823

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, "RPH-2823" is not a publicly cataloged chemical entity. Therefore, this document provides a generalized protocol for the systematic determination of solubility and preparation of stock solutions for a novel or uncharacterized compound, using this compound as an exemplar. Researchers must adapt this protocol based on their own empirical observations.

Introduction

The accurate preparation of concentrated stock solutions is a critical first step for ensuring reliable and reproducible results in biological and chemical assays. When working with novel compounds like this compound, for which public data on physicochemical properties are unavailable, a systematic approach is necessary. This application note details a universal workflow for determining the optimal solvent for this compound, preparing a concentrated stock solution, and recommending appropriate storage conditions.

Preliminary Solubility Assessment

Before preparing a bulk stock solution, it is essential to determine the solubility of this compound in a small panel of commonly used laboratory solvents. This minimizes the waste of a potentially valuable compound.

Materials and Equipment
  • This compound powder

  • Analytical balance (0.1 mg precision)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Test Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (95% or absolute)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water (DI H₂O)

  • Vortex mixer

  • Sonicating water bath

  • Heat block or water bath (37°C)

Protocol for Solubility Testing
  • Aliquot Compound: Weigh approximately 1-2 mg of this compound into four separate sterile microcentrifuge tubes. Record the exact weight.

  • Initial Solvent Addition: To each tube, add a precise volume of a different test solvent (e.g., 100 µL) to reach a high target concentration (e.g., 10-20 mg/mL).[1]

  • Room Temperature Dissolution: Cap the tubes securely and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter against a dark background.[1] Record observations in Table 1.

  • Assisted Dissolution: If the compound is not fully dissolved, proceed with the following steps for each tube containing remaining solid:

    • Sonication: Place the tubes in a sonicating water bath for 10-15 minutes.[1] Visually inspect for dissolution and record the outcome.

    • Gentle Heating: If sonication is insufficient, place the tubes in a 37°C water bath or on a heat block for 10 minutes.[1] Caution: Only apply gentle heat if the compound is known to be thermally stable.

  • Record Results: Meticulously document the solubility of this compound in each solvent and condition in the data log (Table 1). The ideal solvent will be one that completely dissolves the compound, preferably at room temperature. DMSO is often the solvent of choice for novel organic molecules.

Data Logging

Use the following table to record the results of the solubility assessment.

Solvent Concentration (mg/mL) Method Result (Soluble/Partially Soluble/Insoluble) Notes
DMSOVortexing @ RT
Sonication
Gentle Heat (37°C)
EthanolVortexing @ RT
Sonication
Gentle Heat (37°C)
PBS (pH 7.4)Vortexing @ RT
Sonication
Gentle Heat (37°C)
DI WaterVortexing @ RT
Sonication
Gentle Heat (37°C)

Table 1: this compound Solubility Assessment Log

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a primary stock solution (e.g., 10 mM in DMSO) based on the findings from the solubility assessment.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution Methods cluster_final Finalization weigh 1. Weigh this compound add_solvent 2. Add Chosen Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Compound add_solvent->dissolve vortex Vortex Vigorously dissolve->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No filter 4. Sterile Filter (0.22 µm) check1->filter Yes check2 Fully Dissolved? sonicate->check2 heat Gentle Heat (e.g., 37°C) check2->heat No check2->filter Yes check3 Fully Dissolved? heat->check3 check3->filter Yes problem Re-evaluate Solvent or Concentration check3->problem No aliquot 5. Aliquot into Cryovials filter->aliquot store 6. Store Appropriately aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol for Stock Solution Preparation
  • Calculate Required Mass:

    • If Molecular Weight (MW) is known:

      • Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × MW ( g/mol )

      • Example for 10 mM stock in 5 mL: Mass (mg) = 10 * 5 * MW / 1000

    • If Molecular Weight is unknown: Prepare the solution on a weight/volume basis (e.g., 10 mg/mL).[1]

  • Weigh Compound: Accurately weigh the calculated amount of this compound using an analytical balance and transfer it to an appropriate sterile glass vial or conical tube.

  • Dissolve Compound:

    • Add a portion (e.g., 80%) of the final volume of the chosen solvent (e.g., DMSO) to the vial.[1]

    • Cap the vial securely and vortex until the compound is fully dissolved.

    • If necessary, use sonication or gentle warming as determined in the preliminary assessment.[1]

  • Adjust to Final Volume: Once the solute is completely dissolved, add the solvent to reach the final desired volume and mix thoroughly.

  • Sterilization and Aliquoting:

    • Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO) into a sterile container.

    • Dispense the solution into single-use aliquots in sterile, light-protecting (amber) cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration, solvent, date, and initials. Store the aliquots based on the recommendations in Table 2.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and activity of the compound.

Solvent Storage Temperature Shelf Life (General Guideline) Notes
DMSO-20°C or -80°C6 months to 1 yearProtect from light. Avoid repeated freeze-thaw cycles.
Ethanol-20°C3 to 6 monthsEnsure vials are tightly sealed to prevent evaporation.
Aqueous (PBS, Water)-80°C1 to 3 monthsProne to degradation. Prepare fresh if possible.

Table 2: General Storage Recommendations for Stock Solutions

Example Signaling Pathway Modulation

While the mechanism of action for this compound is unknown, novel small molecules are often developed as inhibitors or activators of specific signaling pathways, such as kinase cascades. The diagram below illustrates a hypothetical pathway where a compound like this compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Kinase3 Kinase C Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response RPH2823 This compound RPH2823->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase by this compound.

References

Application Notes and Protocols: RPH-2823 for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of RPH-2823 in Western blot analysis. The following procedures and recommendations are based on established methodologies for Western blotting and should be optimized for specific experimental conditions.

Introduction

This compound is a primary antibody developed for the detection of its target protein in various sample types by Western blot. This technique allows for the sensitive and specific identification and semi-quantification of the protein of interest. This document provides a comprehensive protocol for performing Western blot analysis using this compound, including sample preparation, electrophoresis, protein transfer, antibody incubation, and signal detection.

Data Presentation: Recommended Conditions

Optimal conditions should be determined empirically for each experimental setup. The following table provides a starting point for the use of this compound.

ParameterRecommendationNotes
Sample Type Cell lysates, Tissue homogenatesProtein extraction method should be optimized for the target protein's cellular localization.
Protein Loading Amount 20-50 µg of total protein per laneMay need to be adjusted based on the expression level of the target protein. A positive control lysate is recommended.[1]
Gel Percentage 8-15% SDS-PAGEThe percentage should be chosen based on the molecular weight of the target protein. Gradient gels can also be used.[1]
Primary Antibody Dilution To be determined (start with 1:500 - 1:2000) The optimal dilution should be determined by titration to achieve a strong signal with minimal background.
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperatureLonger incubation at a lower temperature is often recommended to enhance signal and reduce background.[2][3][4]
Secondary Antibody HRP-conjugated anti-species secondary antibodyThe choice of secondary antibody depends on the host species of the this compound primary antibody.
Secondary Antibody Dilution 1:2000 - 1:10000Follow the manufacturer's recommendation for the specific secondary antibody.
Detection Method Chemiluminescence (ECL)The choice of ECL substrate will depend on the required sensitivity.[2]

Experimental Workflow

The following diagram illustrates the major steps involved in a typical Western blot experiment using this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Protein Transfer cluster_3 Immunodetection cluster_4 Signal Detection & Analysis A Cell/Tissue Lysis B Protein Quantification A->B C SDS-PAGE Gel Electrophoresis B->C D Transfer to PVDF/Nitrocellulose Membrane C->D E Blocking D->E F Primary Antibody Incubation (this compound) E->F H Washing Steps F->H G Secondary Antibody Incubation I Chemiluminescent Signal Detection G->I H->G J Imaging and Data Analysis I->J

Caption: A flowchart of the Western blot experimental workflow.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway where the target of this compound might be involved. This can be adapted to the specific pathway of interest.

Signaling_Pathway cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Target Target of this compound Kinase2->Target Phosphorylation Response Cellular Response (e.g., Gene Expression) Target->Response Regulation

Caption: A hypothetical signaling cascade involving the target of this compound.

Detailed Experimental Protocols

Reagents and Buffers
  • RIPA Lysis Buffer: For efficient protein extraction.

  • Protease and Phosphatase Inhibitor Cocktails: To prevent protein degradation.

  • BCA Protein Assay Kit: For accurate protein quantification.

  • 4X SDS Sample Buffer: For sample loading.[5]

  • Running Buffer (1X Tris-Glycine-SDS): For gel electrophoresis.[5]

  • Transfer Buffer (1X Tris-Glycine with 20% Methanol): For protein transfer.[5]

  • Tris-Buffered Saline with Tween-20 (TBST): For washing steps.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibody Dilution Buffer: 5% non-fat dry milk or 5% BSA in TBST.[5]

  • Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.

  • ECL Chemiluminescence Detection Kit: For signal generation.[5]

Sample Preparation
  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Mix the protein lysate with 4X SDS sample buffer to a final concentration of 1X and boil for 5 minutes.[5]

SDS-PAGE and Protein Transfer
  • Load 20-50 µg of protein per well into an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes in a cold environment.[2]

  • After transfer, briefly wash the membrane with deionized water.

Immunoblotting and Detection
  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[2]

  • Incubate the membrane with this compound primary antibody at the optimized dilution in Primary Antibody Dilution Buffer overnight at 4°C.[2][3][4]

  • Wash the membrane three times for 5-10 minutes each with TBST.[5]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in Secondary Antibody Dilution Buffer for 1 hour at room temperature.[5]

  • Wash the membrane three times for 10 minutes each with TBST.[2]

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[4]

  • Capture the chemiluminescent signal using an imaging system.

Data Analysis
  • Analyze the resulting bands to determine the presence and relative abundance of the target protein.

  • The molecular weight of the detected protein should be confirmed by comparison to the protein ladder.

  • For semi-quantitative analysis, the band intensity can be measured using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal - Inactive antibody- Insufficient protein load- Incorrect secondary antibody- Use a new aliquot of the primary antibody.- Increase the amount of protein loaded per lane.[1]- Ensure the secondary antibody is specific for the primary antibody's host species and is active.
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.
Non-specific Bands - Antibody concentration too high- Non-specific antibody binding- Decrease the concentration of the primary and/or secondary antibody.- Optimize blocking and washing conditions.- Consider using a more specific primary antibody if available.
Weak Signal - Low protein expression- Insufficient antibody incubation- Inactive ECL reagent- Load more protein per lane.- Increase the incubation time for the primary antibody (e.g., overnight at 4°C).[2][3][4]- Use a fresh preparation of the ECL substrate.
Patchy or Uneven Bands - Air bubbles during transfer- Uneven antibody incubation- Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.- Ensure the membrane is fully submerged and agitated during incubation and washing steps.

References

Application Notes: Immunofluorescence Protocol for RPH-2823

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RPH-2823 is a novel small molecule inhibitor targeting the intracellular kinase "Kinase-X" (hypothetical target). Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins.[1] This application note provides a detailed protocol for the immunofluorescent staining of cells treated with this compound to analyze its effect on the downstream signaling protein "Phospho-TargetY" (pTargetY).

This protocol is intended for researchers, scientists, and drug development professionals. It outlines the necessary steps from cell culture preparation to imaging and analysis.

Putative Signaling Pathway of this compound

This compound is hypothesized to inhibit Kinase-X, a key component of a signaling cascade. Inhibition of Kinase-X by this compound is expected to decrease the phosphorylation of its downstream substrate, TargetY. The following diagram illustrates this proposed mechanism of action.

RPH2823_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor KinaseX Kinase-X Receptor->KinaseX Activates TargetY TargetY KinaseX->TargetY Phosphorylates RPH2823 This compound RPH2823->KinaseX Inhibits pTargetY Phospho-TargetY (pTargetY) Transcription Gene Transcription pTargetY->Transcription Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the major steps of the immunofluorescence protocol.

IF_Workflow start Start cell_culture 1. Cell Seeding & Treatment - Seed cells on coverslips - Treat with this compound & controls start->cell_culture fixation 2. Fixation - 4% Paraformaldehyde (PFA) - Preserve cell morphology cell_culture->fixation permeabilization 3. Permeabilization - 0.1% Triton X-100 in PBS - Allow antibody access to intracellular targets fixation->permeabilization blocking 4. Blocking - 5% Normal Goat Serum - Reduce non-specific antibody binding permeabilization->blocking primary_ab 5. Primary Antibody Incubation - Anti-pTargetY antibody blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation - Fluorophore-conjugated secondary Ab primary_ab->secondary_ab counterstain 7. Counterstaining - DAPI for nuclear staining secondary_ab->counterstain mounting 8. Mounting - Mount coverslips on slides counterstain->mounting imaging 9. Imaging & Analysis - Fluorescence Microscopy mounting->imaging end End imaging->end

Caption: Immunofluorescence experimental workflow.

Quantitative Data Summary

No quantitative data for this compound is available at this time. The following table is a template for summarizing immunofluorescence data. The fluorescence intensity of pTargetY would be measured and normalized to a control to determine the effect of this compound.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (a.u.) of pTargetYStandard DeviationFold Change vs. Vehicle
Vehicle (DMSO)0DataData1.0
This compound0.1DataDataData
This compound1.0DataDataData
This compound10.0DataDataData
Positive Control-DataDataData

Detailed Experimental Protocol

This protocol is optimized for adherent cells grown on coverslips in a 24-well plate.[2]

I. Materials and Reagents

  • Cell Culture: Adherent cells of interest (e.g., HeLa, A549)

  • Reagents:

    • This compound

    • Vehicle control (e.g., DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4[3]

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use commercially available solution. Caution: PFA is toxic and should be handled in a fume hood. [2][4]

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.[1][3]

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.[3]

    • Primary Antibody: Rabbit anti-pTargetY (Use at a dilution recommended by the manufacturer, typically 1:100 - 1:1000).

    • Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488).

    • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS).[1]

    • Mounting Medium: Anti-fade mounting medium.[2]

  • Equipment:

    • 24-well tissue culture plates

    • Sterile glass coverslips (12 mm diameter)[5]

    • Incubator (37°C, 5% CO2)

    • Fluorescence microscope with appropriate filters

II. Protocol Steps

  • Cell Seeding and Treatment: a. Sterilize glass coverslips and place one in each well of a 24-well plate.[2] b. Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment. c. Incubate cells overnight or until they are well-adhered. d. Treat the cells with various concentrations of this compound and controls (vehicle, positive control) for the desired time period.

  • Fixation: a. Aspirate the cell culture medium. b. Gently wash the cells twice with 1X PBS.[2] c. Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[3] This step cross-links proteins, preserving the cellular architecture.[6] d. Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.[3]

  • Permeabilization: a. Add 500 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well. b. Incubate for 10-15 minutes at room temperature. This step is necessary to allow antibodies to access intracellular targets.[7][8] c. Aspirate the permeabilization buffer and wash three times with 1X PBS for 5 minutes each.

  • Blocking: a. Add 500 µL of Blocking Buffer to each well. b. Incubate for 1 hour at room temperature.[9] Blocking is a critical step to minimize non-specific binding of antibodies and reduce background signal.[1]

  • Primary Antibody Incubation: a. Dilute the primary antibody (anti-pTargetY) in the Blocking Buffer to the recommended concentration. b. Aspirate the blocking solution from the wells (do not wash). c. Add 200-300 µL of the diluted primary antibody solution to each coverslip. d. Incubate overnight at 4°C or for 1-2 hours at room temperature.[1][3]

  • Secondary Antibody Incubation: a. Aspirate the primary antibody solution. b. Wash the cells three times with 1X PBS for 5 minutes each. c. Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect the antibody from light from this point forward. d. Add 200-300 µL of the diluted secondary antibody solution to each coverslip. e. Incubate for 1 hour at room temperature in the dark.[1]

  • Counterstaining: a. Aspirate the secondary antibody solution. b. Wash the cells three times with 1X PBS for 5 minutes each in the dark.[5] c. Add 500 µL of DAPI solution (1 µg/mL) and incubate for 5-10 minutes at room temperature in the dark.[1] d. Wash twice with 1X PBS.

  • Mounting: a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Wick away excess PBS from the edge of the coverslip with a lab wipe. c. Place a small drop of anti-fade mounting medium onto a clean microscope slide. d. Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.[2] e. Seal the edges of the coverslip with clear nail polish to prevent drying.[2]

  • Imaging and Analysis: a. Store the slides at 4°C in the dark until ready for imaging. For long-term storage, slides should be stored flat and protected from light.[2] b. Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. c. Capture images and quantify the fluorescence intensity using imaging software (e.g., ImageJ/Fiji).

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Insufficient blocking.Increase blocking incubation time or try a different blocking agent (e.g., 1-5% BSA).[10]
Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal concentration.[11][12]
Insufficient washing.Ensure all washing steps are performed thoroughly.[10][11]
Weak or No Signal Primary and secondary antibodies are incompatible.Ensure the secondary antibody is raised against the host species of the primary antibody.[12]
Insufficient permeabilization.Increase permeabilization time or use a different detergent if the target is difficult to access.
Low protein expression.Use a positive control cell line known to express the target protein.
Antibody not suitable for IF.Check the antibody datasheet to confirm it has been validated for immunofluorescence applications.[13]
Non-specific Staining Cross-reactivity of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.[12]
Fixation method is masking the epitope.Try a different fixation method, such as methanol fixation, which can sometimes expose epitopes masked by PFA.[7]

References

Application Notes: Identification of Resistance Mechanisms to RPH-2823 Using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RPH-2823 is a novel investigational inhibitor targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. To proactively identify potential resistance mechanisms to this compound, a genome-wide CRISPR-Cas9 knockout screen was conducted in a human cancer cell line. This approach allows for the systematic identification of genes whose loss confers resistance to the compound, providing valuable insights for patient stratification and the development of combination therapies.

Mechanism of Action of this compound

This compound is a highly selective, ATP-competitive inhibitor of mTOR kinase. It effectively blocks the phosphorylation of downstream mTOR substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), thereby inhibiting protein synthesis and cell cycle progression.

Putative Signaling Pathway of this compound Action

The following diagram illustrates the putative signaling pathway affected by this compound.

RPH2823_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 mTOR mTOR mTOR->mTORC1 Raptor Raptor Raptor->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

CRISPR-Cas9 Screening for this compound Resistance

A pooled, genome-wide CRISPR-Cas9 knockout screen was performed to identify genes whose loss confers resistance to this compound.

Experimental Workflow

The general workflow for the CRISPR screen is depicted below.[3]

CRISPR_Workflow cluster_library_prep Library Preparation cluster_cell_culture Cell Transduction and Selection cluster_screening Screening and Analysis sgRNA_Library sgRNA Library (Genome-Wide) Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Transduction Lentiviral Transduction (MOI ~0.3) Lentivirus_Production->Transduction Cas9_Cells Cas9-Expressing Cancer Cells Cas9_Cells->Transduction Puromycin_Selection Puromycin Selection Transduction->Puromycin_Selection Cell_Pool Pooled Knockout Cell Population Puromycin_Selection->Cell_Pool Treatment Treatment with This compound or DMSO Cell_Pool->Treatment Cell_Harvest Harvest Surviving Cells Treatment->Cell_Harvest Genomic_DNA_Extraction Genomic DNA Extraction Cell_Harvest->Genomic_DNA_Extraction sgRNA_Amplification sgRNA Locus PCR Amplification Genomic_DNA_Extraction->sgRNA_Amplification NGS Next-Generation Sequencing sgRNA_Amplification->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Hit Identification & Validation Data_Analysis->Hit_Identification

References

Application Note: High-Throughput Screening for Enhanced R-2-(4-hydroxyphenoxy)propionic Acid (R-HPPA) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a crucial chemical intermediate in the synthesis of enantiomerically pure phenoxypropionic acid herbicides. The biotechnological production of R-HPPA often involves the microbial hydroxylation of R-2-phenoxypropionic acid (R-PPA), a process catalyzed by hydroxylases. To improve the efficiency of this biotransformation, it is essential to identify microbial strains with enhanced R-HPPA biosynthesis capabilities. This application note describes a high-throughput screening (HTS) method for the rapid identification of superior microbial mutants. The described colorimetric assay allows for the efficient screening of large mutant libraries to isolate strains with significantly improved R-HPPA production titers.

Principle of the Method

The high-throughput screening method is based on the chemical oxidation of the hydroxylated aromatic product, R-HPPA. In the presence of an oxidizing agent, potassium dichromate, R-HPPA is converted to a brown-colored quinone-type compound. The intensity of the color is directly proportional to the concentration of R-HPPA in the sample. By measuring the absorbance of the colored product at a wavelength of 570 nm, the R-HPPA concentration can be quantified. This allows for the rapid evaluation and comparison of the R-HPPA biosynthetic capabilities of a large number of microbial strains.[1]

Experimental Protocols

1. Microbial Mutant Library Generation (General Protocol)

This protocol outlines a general approach for creating a mutant library of a microorganism, such as Beauveria bassiana, for subsequent screening.

  • Materials:

    • Parental microbial strain (e.g., Beauveria bassiana)

    • Appropriate liquid and solid growth media

    • Mutagenic agent (e.g., UV irradiation, ethyl methanesulfonate)

    • Sterile microcentrifuge tubes and culture plates

    • Spectrophotometer

  • Procedure:

    • Culture the parental microbial strain in the appropriate liquid medium until it reaches the logarithmic growth phase.

    • Harvest the cells by centrifugation and wash them with a sterile buffer.

    • Resuspend the cells in the buffer to a desired cell density.

    • Expose the cell suspension to a mutagenic agent. For UV mutagenesis, irradiate the cells for varying durations to achieve a desired kill rate (e.g., 90-99%).

    • Plate the treated cells on solid growth medium and incubate until colonies appear.

    • Individual colonies represent putative mutants and are then picked and transferred to a multi-well plate for the high-throughput screening assay.

2. High-Throughput Screening for R-HPPA Production

This protocol details the colorimetric assay for quantifying R-HPPA production in a 96-well plate format.

  • Materials:

    • Mutant library in a multi-well plate format

    • Production medium containing R-PPA (the substrate)

    • Potassium dichromate solution

    • Microplate reader capable of measuring absorbance at 570 nm

    • 96-well plates

  • Procedure:

    • Inoculate each well of a 96-well deep-well plate containing the production medium with a single microbial mutant from the generated library. Include wells with the parental strain as a control.

    • Incubate the plates under conditions optimal for R-HPPA production (e.g., specific temperature, shaking speed, and duration).

    • After the incubation period, centrifuge the plates to pellet the biomass.

    • Transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Add the potassium dichromate solution to each well.

    • Allow the color development reaction to proceed for a defined period.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Identify "hits" as the wells exhibiting significantly higher absorbance values compared to the parental strain control.

3. Hit Confirmation and Scale-Up

  • Procedure:

    • Isolate the selected high-producing mutants ("hits") from the initial screen.

    • Perform secondary screening in larger culture volumes (e.g., shake flasks) to confirm their enhanced R-HPPA production capabilities.

    • Quantify R-HPPA production using a more precise method, such as High-Performance Liquid Chromatography (HPLC).

    • The confirmed high-producing strains can then be used for process optimization and large-scale production of R-HPPA.

Data Presentation

The following table summarizes the performance of a positive mutant, C-7, identified using this high-throughput screening method.

StrainSubstrate Concentration (R-PPA)Biomass Fold Increase (vs. Original Strain)R-HPPA Titer Fold Increase (vs. Original Strain)
C-7 Mutant20 g/L12.538.19[1]

Visualizations

Experimental Workflow for High-Throughput Screening of R-HPPA Biosynthesis

HTS_Workflow cluster_0 Mutant Library Generation cluster_1 High-Throughput Screening cluster_2 Hit Validation Mutagenesis Parental Strain Mutagenesis Colony_Picking Colony Picking into Multi-Well Plates Mutagenesis->Colony_Picking Cultivation Cultivation in Production Medium Colony_Picking->Cultivation Inoculation Assay Colorimetric Assay (Potassium Dichromate) Cultivation->Assay Measurement Absorbance Measurement (570 nm) Assay->Measurement Hit_Selection Hit Selection Measurement->Hit_Selection Data Analysis Scale_Up Shake Flask Cultivation Hit_Selection->Scale_Up Analysis HPLC Analysis Scale_Up->Analysis Final_Strain Optimized Strain Analysis->Final_Strain Confirmed High-Producer

Caption: Workflow for HTS of R-HPPA biosynthesis.

Signaling Pathway

A signaling pathway diagram is not applicable for this application note as the screening method is based on a biochemical assay for a microbial biotransformation, not the modulation of a cellular signaling cascade.

References

Troubleshooting & Optimization

RPH-2823 not showing activity in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a lack of activity with RPH-2823 in cellular assays.

Troubleshooting Guide: this compound Not Showing Activity in Cells

If you are not observing the expected activity of this compound in your cell-based experiments, please consult the following troubleshooting guide. This guide is designed to help you identify potential issues in your experimental setup and methodology.

Step 1: Verify Compound Identity and Quality

Before troubleshooting your experimental protocol, it is crucial to confirm the identity and quality of your this compound sample.

  • Question: Have you confirmed the identity and purity of your this compound lot?

    • Answer: We recommend verifying the identity of the compound using techniques such as mass spectrometry or NMR. The purity can be assessed by HPLC. Please refer to the Certificate of Analysis (CoA) provided with your sample for the expected values.

  • Question: How has the compound been stored?

    • Answer: this compound should be stored at -20°C or -80°C as a powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Improper storage can lead to compound degradation.

Step 2: Review Experimental Parameters

Several factors within your experimental design can influence the observed activity of this compound.

  • Question: What is the concentration range of this compound being used?

    • Answer: The optimal concentration of this compound can vary significantly between different cell lines and assay types. We recommend performing a dose-response experiment to determine the EC50 or IC50 in your specific system. A typical starting range for many small molecule inhibitors is 0.01 µM to 100 µM.

  • Question: What is the incubation time with the compound?

    • Answer: The time required for this compound to elicit a cellular response may vary. Consider performing a time-course experiment to identify the optimal incubation period.

  • Question: What is the solvent and final concentration being used?

    • Answer: this compound is commonly dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Step 3: Evaluate Cell Line and Culture Conditions

The choice of cell line and its culture conditions are critical for observing the activity of a targeted compound.

  • Question: Is the target of this compound expressed in the cell line you are using?

    • Answer: Verify the expression of the molecular target of this compound in your chosen cell line. This can be done through techniques like Western blot, qPCR, or by consulting literature and cell line databases.

  • Question: Are the cells healthy and in the correct growth phase?

    • Answer: Ensure that your cells are healthy, free from contamination (e.g., mycoplasma), and in the exponential growth phase at the time of the experiment. High cell confluence can sometimes affect the cellular response to a compound.

  • Question: Could the compound be actively transported out of the cells?

    • Answer: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein/MDR1) which can actively remove small molecules from the cytoplasm, thereby reducing their effective intracellular concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: We recommend using dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally below 0.1%) to avoid solvent-related effects.

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound is highly dependent on the cell line and the specific assay being used. A good starting point for a dose-response curve is to use a logarithmic dilution series ranging from 1 nM to 100 µM.

Q3: How should I store my this compound stock solution?

A3: Aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C. This will help to minimize degradation due to repeated freeze-thaw cycles.

Q4: I am still not seeing any activity. What should I do next?

A4: If you have worked through the troubleshooting guide and are still not observing activity, please consider the following:

  • Assay Sensitivity: Is your assay sensitive enough to detect the expected biological effect?

  • Target Engagement: Can you confirm that this compound is engaging with its intended target within the cell? This may require a specific target engagement assay.

  • Contact Technical Support: Please contact our technical support team with details of your experiments, including the cell line used, assay type, compound concentrations, and any troubleshooting steps you have already taken.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Conc. (µM)% Cell Viability (Mean)Std. Deviation
0 (Vehicle)1004.5
0.0198.25.1
0.195.64.8
185.36.2
1052.17.3
10015.83.9

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Troubleshooting_Workflow start Start: this compound No Activity Observed compound_check Step 1: Verify Compound - Identity (MS, NMR) - Purity (HPLC) - Storage (-20°C / -80°C) start->compound_check protocol_review Step 2: Review Protocol - Concentration Range? - Incubation Time? - Solvent Control? compound_check->protocol_review Compound OK contact_support Contact Technical Support compound_check->contact_support Compound Issue cell_line_check Step 3: Evaluate Cell Line - Target Expression? - Cell Health? - Efflux Pumps? protocol_review->cell_line_check Protocol OK protocol_review->contact_support Protocol Issue positive_control Run Positive Control for Assay cell_line_check->positive_control Cell Line OK cell_line_check->contact_support Cell Line Issue positive_control->contact_support Control Fails issue_resolved Issue Resolved positive_control->issue_resolved Control Works

Technical Support Center: Optimizing RPH-2823 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "RPH-2823" is not publicly available. This guide provides comprehensive information and protocols for optimizing the concentration of a generic, hypothetical small molecule inhibitor, this compound, designed to target the mTOR signaling pathway. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your particular cell line and assay.

Q2: How do I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated.[1] It is recommended to perform a time-course experiment. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1][2]

Q3: What are the best practices for dissolving and storing this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][3]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to conduct experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low: The tested concentrations may be below the effective range for the target cell line. 2. Compound instability: this compound may be degrading in the culture medium.[4] 3. Insensitive cell line or assay: The cell line may not have an active mTOR signaling pathway, or the chosen readout may not be sensitive enough.1. Test a higher concentration range: Extend the dose-response experiment to higher concentrations. 2. Ensure proper storage and handling: Prepare fresh dilutions for each experiment and consider performing a stability check in your culture media.[1][4] 3. Use a positive control: A known mTOR inhibitor (e.g., rapamycin) can validate assay performance. Confirm target expression in your cell line via Western blot or qPCR.
High cell death observed even at low concentrations. 1. Cytotoxicity: this compound may be toxic to the cells at the tested concentrations. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[5]1. Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the non-toxic concentration range.[6] 2. Ensure low solvent concentration: The final solvent concentration should typically be less than 0.5% and be consistent across all wells, including the vehicle control.[5][6]
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results.[1] 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability.[1][7] 3. Incomplete solubilization of the inhibitor: The compound may not be fully dissolved in the stock solution.[7]1. Standardize cell culture parameters: Use cells within a defined passage number range and ensure consistent seeding density and confluency.[1][6] 2. Use calibrated pipettes: Ensure accurate and consistent pipetting techniques.[7] 3. Ensure complete dissolution: Visually inspect stock solutions for precipitates and vortex thoroughly before diluting in culture medium.[6][7]
Observed phenotype may be due to off-target effects. 1. High inhibitor concentration: Off-target effects are more likely at higher concentrations. 2. The inhibitor has known off-target activities. 1. Perform a dose-response experiment: A clear relationship between concentration and the biological effect suggests on-target activity.[6] 2. Use a structurally different inhibitor: If a different inhibitor for the same target produces the same phenotype, it strengthens the evidence for an on-target effect.[6] 3. Perform a rescue experiment: Overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[6]
Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U87 MGGlioblastoma85
PC-3Prostate Cancer200

Table 2: Cytotoxicity Profile of this compound (72h Incubation)

Cell LineCC50 (µM)
MCF-715
A54925
U87 MG18
PC-330
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.[1]

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.[6]

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well.[8]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[7]

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels between the different treatment groups.[7]

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1

Caption: Simplified mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_setup Initial Setup & Range Finding cluster_validation Target Engagement & Pathway Analysis cluster_functional Functional Assays Prepare this compound Stock Prepare this compound Stock Broad Range Dose-Response (1nM - 100µM) Broad Range Dose-Response (1nM - 100µM) Prepare this compound Stock->Broad Range Dose-Response (1nM - 100µM) Determine IC50 & Cytotoxicity (CC50) Determine IC50 & Cytotoxicity (CC50) Broad Range Dose-Response (1nM - 100µM)->Determine IC50 & Cytotoxicity (CC50) Narrow Range Dose-Response (around IC50) Narrow Range Dose-Response (around IC50) Determine IC50 & Cytotoxicity (CC50)->Narrow Range Dose-Response (around IC50) Western Blot for p-mTOR, p-S6K Western Blot for p-mTOR, p-S6K Narrow Range Dose-Response (around IC50)->Western Blot for p-mTOR, p-S6K Confirm Target Inhibition Confirm Target Inhibition Western Blot for p-mTOR, p-S6K->Confirm Target Inhibition Select Optimal Non-Toxic Concentration Select Optimal Non-Toxic Concentration Confirm Target Inhibition->Select Optimal Non-Toxic Concentration Cell Proliferation Assay Cell Proliferation Assay Select Optimal Non-Toxic Concentration->Cell Proliferation Assay Apoptosis Assay Apoptosis Assay Select Optimal Non-Toxic Concentration->Apoptosis Assay Analyze Phenotypic Effects Analyze Phenotypic Effects Cell Proliferation Assay->Analyze Phenotypic Effects Apoptosis Assay->Analyze Phenotypic Effects

Caption: Workflow for optimizing this compound concentration.

References

RPH-2823 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the investigational compound RPH-2823.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a poorly water-soluble compound. Its aqueous solubility is typically low, which can present challenges for in vitro and in vivo studies. The solubility is pH-dependent and can be influenced by the presence of organic co-solvents and excipients.

Q2: What are the most common solvents used to dissolve this compound?

A2: Due to its low aqueous solubility, organic solvents are often required to dissolve this compound. Common choices include dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to keep the final concentration of these organic solvents low (typically <0.5%) to avoid cellular toxicity.

Q3: How can the solubility of this compound be improved for experimental assays?

A3: Several strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, pH adjustment, and the incorporation of solubilizing excipients such as cyclodextrins or surfactants. The optimal method will depend on the specific requirements of the experiment.

Q4: Are there any known stability issues with this compound in solution?

A4: The stability of this compound in solution can be influenced by factors such as the solvent system, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for experiments whenever possible and to store stock solutions at -20°C or -80°C. Preliminary stability studies are advised for long-term experiments.

Troubleshooting Guide

Issue: Precipitation of this compound is observed when diluting a DMSO stock solution into an aqueous buffer.

  • Possible Cause 1: Exceeding the aqueous solubility limit.

    • Solution: Decrease the final concentration of this compound in the aqueous medium. Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

  • Possible Cause 2: Insufficient mixing.

    • Solution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. Vortexing or sonicating the solution immediately after dilution can help prevent precipitation.

  • Possible Cause 3: Temperature effects.

    • Solution: Ensure that both the stock solution and the aqueous buffer are at room temperature before mixing, unless the experimental protocol specifies otherwise.

Issue: Inconsistent results in cell-based assays.

  • Possible Cause 1: Variable solubility or precipitation in cell culture media.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. Consider using a formulation with solubilizing excipients, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve solubility and bioavailability in the assay.

  • Possible Cause 2: Cytotoxicity of the solvent.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxicity threshold for the cell line being used. Run a vehicle control (media with the same concentration of solvent) to assess any solvent-induced effects.

Data on this compound Solubility

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol (95%)5.2
Methanol2.8

Table 2: Effect of Excipients on Aqueous Solubility of this compound

Excipient (in PBS pH 7.4)Concentration (%)This compound Solubility (µg/mL)
None (Control)0< 1
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1025
Polysorbate 80 (Tween® 80)115
Solutol® HS 15540

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Aqueous Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v in PBS).

  • Add the this compound DMSO stock solution to the HP-β-CD solution while vortexing to achieve the desired final concentration. The volume of DMSO should be kept to a minimum (e.g., <1% of the total volume).

  • Continue to vortex or shake the solution at room temperature for 1-2 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Visualizations

Solubility_Screening_Workflow A Start: this compound Powder B Prepare 10 mM Stock in DMSO A->B C Solubility Screen in Aqueous Buffers (e.g., PBS) B->C D Precipitation Observed? C->D E Solubility < Target Concentration D->E No G Investigate Formulation Strategies D->G Yes F Proceed with Experiment E->F No E->G Yes H Test Co-solvents & Excipients G->H I Solubility Goal Met? H->I I->F Yes I->G:w No, Re-evaluate

Caption: Workflow for initial solubility screening of this compound.

Formulation_Decision_Tree start Poor Aqueous Solubility of this compound ph_dependent Is solubility pH-dependent? start->ph_dependent ph_modification pH Adjustment / Buffered Formulation ph_dependent->ph_modification Yes co_solvents_needed Is an organic solvent tolerated? ph_dependent->co_solvents_needed No end Optimized Formulation ph_modification->end co_solvent_formulation Co-solvent System (e.g., DMSO, Ethanol) co_solvents_needed->co_solvent_formulation Yes complexation_needed Consider Complexation Agents? co_solvents_needed->complexation_needed No co_solvent_formulation->end cyclodextrin Cyclodextrin Formulation (e.g., HP-β-CD) complexation_needed->cyclodextrin Yes surfactant_formulation Surfactant-based Formulation (e.g., Micelles) complexation_needed->surfactant_formulation Consider Surfactants cyclodextrin->end surfactant_formulation->end

Caption: Decision tree for selecting a suitable formulation strategy.

preventing RPH-2823 degradation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of RPH-2823 in experimental media.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in your experiments.

Question: I am observing a rapid loss of this compound activity within hours of adding it to my cell culture media. What are the potential causes and how can I troubleshoot this?

Answer:

A rapid loss of activity suggests that this compound may be degrading in your experimental media. The primary factors to investigate are the media composition, pH, presence of reactive oxygen species (ROS), and exposure to light. Below is a systematic guide to identify the cause of degradation.

Troubleshooting Workflow

Troubleshooting Workflow for this compound Degradation cluster_actions Recommended Actions start Start: Rapid Loss of this compound Activity check_media 1. Assess Media Composition (Serum-Free vs. Serum-Containing) start->check_media check_ph 2. Evaluate Media pH Stability check_media->check_ph If degradation persists in serum-free media action_media Protocol 1: Compare this compound stability in basal media vs. complete (serum-containing) media. check_media->action_media check_ros 3. Investigate Oxidative Degradation check_ph->check_ros If pH is stable or adjustment does not resolve degradation action_ph Protocol 2: Monitor media pH over time and test stability in buffered solutions. check_ph->action_ph check_light 4. Test for Photodegradation check_ros->check_light If antioxidants do not prevent degradation action_ros Protocol 3: Add antioxidants (e.g., N-acetylcysteine) to the media. check_ros->action_ros conclusion Conclusion: Implement Optimized Protocol check_light->conclusion If light protection is necessary action_light Protocol 4: Repeat the experiment with light protection (e.g., amber tubes, covered plates). check_light->action_light

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Stability

  • Prepare two sets of media:

    • Media A: Basal medium (e.g., DMEM) without any supplements.

    • Media B: Complete medium (e.g., DMEM + 10% FBS).

  • Add this compound to both Media A and Media B to achieve the final desired concentration.

  • Incubate both preparations under standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the concentration of active this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the degradation rate of this compound in the two media to determine if serum components contribute to its instability.

Protocol 2: Evaluating the Effect of pH on this compound Stability

  • Prepare a set of buffers at different pH values (e.g., pH 6.5, 7.0, 7.4, and 8.0).

  • Add this compound to each buffer to the final experimental concentration.

  • Incubate the solutions at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantify the remaining this compound concentration by HPLC.

  • Determine the optimal pH range for this compound stability.

Protocol 3: Investigating Oxidative Degradation

  • Prepare your standard complete media.

  • Create two experimental groups:

    • Group A: Media with this compound.

    • Group B: Media with this compound and an antioxidant (e.g., 1 mM N-acetylcysteine or 100 µM Trolox).

  • Incubate both groups under standard cell culture conditions.

  • Measure the concentration of this compound at various time points (e.g., 0, 4, 8, and 24 hours).

  • If the degradation is slower in Group B, it indicates that oxidation is a likely cause.

Protocol 4: Assessing Photodegradation

  • Prepare two sets of your complete media containing this compound.

  • Set A: Expose to standard laboratory light conditions.

  • Set B: Protect from light using amber tubes or by wrapping the container in aluminum foil.

  • Incubate both sets under the same temperature and atmospheric conditions.

  • Analyze the this compound concentration at regular intervals. A significant difference in stability between the two sets will confirm light sensitivity.

Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions.

Table 1: this compound Half-Life in Different Media and pH Conditions

ConditionTemperature (°C)pHHalf-Life (Hours)
Basal Media377.418
Complete Media (10% FBS)377.412
Basal Media376.810
Basal Media378.06

Table 2: Effect of Additives on this compound Stability in Complete Media

Additive (Concentration)Temperature (°C)Half-Life (Hours)
None (Control)3712
N-acetylcysteine (1 mM)3722
Light Protection3720
N-acetylcysteine + Light Protection37> 48

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions should be prepared in anhydrous DMSO at a high concentration (e.g., 10-50 mM), aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -80°C.

Q2: Can I pre-mix this compound in my cell culture media for later use?

It is strongly advised not to pre-mix this compound in aqueous media for storage. This compound should be added to the media immediately before starting the experiment to ensure its potency.

Q3: What are the likely degradation products of this compound?

Based on its structure, the primary degradation pathways are likely hydrolysis of the ester group and oxidation of the phenyl ring, leading to inactive metabolites.

Hypothetical Degradation Pathway of this compound

RPH2823 This compound (Active) Hydrolysis_Product Hydrolyzed Metabolite (Inactive) RPH2823->Hydrolysis_Product Hydrolysis (H₂O, pH dependent) Oxidation_Product Oxidized Metabolite (Inactive) RPH2823->Oxidation_Product Oxidation (ROS) Photodegradation_Product Photodegraded Product (Inactive) RPH2823->Photodegradation_Product Photodegradation (Light Exposure)

Caption: Potential degradation pathways for this compound.

Q4: How does this compound exert its biological effect?

This compound is a potent inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in cell proliferation.

Hypothetical Signaling Pathway for this compound

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation RPH2823 This compound RPH2823->KinaseX

Caption: Mechanism of action of this compound in the Kinase-X pathway.

how to improve RPH-2823 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RPH-2823, a novel ATP-competitive inhibitor of Kinase X for the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the in vivo efficacy of this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor that targets the ATP-binding pocket of Kinase X. In specific subtypes of NSCLC, the Kinase X signaling pathway is frequently deregulated and plays a crucial role in tumor cell proliferation and survival. By inhibiting Kinase X, this compound aims to block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby impeding tumor growth.[1][2]

Q2: I am observing high in vitro potency but poor in vivo efficacy. What are the common causes?

A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[3][4] Potential reasons can be broadly categorized as issues related to the compound, the experimental protocol, or the animal model itself.[5] These include poor pharmacokinetics (low bioavailability, rapid metabolism), suboptimal drug formulation, inadequate dosing, or intrinsic resistance of the tumor model.[5][6]

Q3: How can I improve the solubility and formulation of this compound for in vivo studies?

A3: Poor aqueous solubility is a frequent issue for small molecule kinase inhibitors.[5] For initial in vivo studies, a formulation using a combination of biocompatible solvents and excipients is recommended. A common starting vehicle is a mixture of DMSO, PEG400, Tween 80, and saline. It is crucial to minimize the final DMSO concentration (ideally below 10%) to avoid toxicity. For more advanced development, strategies like creating lipid-based formulations, nanosuspensions, or salt forms can significantly enhance solubility and bioavailability.[7][8][9]

Q4: What are the recommended preclinical models for testing this compound?

A4: For NSCLC, cell line-derived xenograft (CDX) models using established human cancer cell lines like A549 are valuable platforms for initial efficacy testing.[10] These models are well-characterized and allow for rapid evaluation in a complex biological environment.[10] For studies requiring a closer representation of human tumors, patient-derived xenograft (PDX) models are recommended.[11][12][13] PDX models are created by implanting fresh tumor tissue from patients into immunodeficient mice and can better reflect the heterogeneity and therapeutic response of the original tumor.[12][13] Orthotopic models, where tumor cells are implanted in the lung, can also provide insights into disease progression and metastasis.[14]

Troubleshooting Guide: Low In Vivo Efficacy

This guide provides a structured approach to diagnosing and resolving issues of suboptimal tumor growth inhibition with this compound in xenograft models.

Problem 1: No significant difference in tumor growth between treated and control groups.
Potential Cause Troubleshooting Action Key Experimental Protocol
Inadequate Drug Exposure 1. Verify Compound Integrity: Confirm the purity and stability of the this compound batch. 2. Optimize Formulation: Re-evaluate the dosing vehicle to improve solubility and absorption.[8][9] 3. Conduct Pharmacokinetic (PK) Study: Measure plasma and tumor concentrations of this compound over time to determine key parameters like Cmax, half-life, and AUC.[15]--INVALID-LINK--
Sub-therapeutic Dosing 1. Perform Dose-Escalation Study: Determine the Maximum Tolerated Dose (MTD) to establish a safe and efficacious dosing range.[5] 2. Increase Dosing Frequency: If the compound has a short half-life, consider more frequent administration (e.g., twice daily).MTD Study
Target Not Engaged 1. Conduct Pharmacodynamic (PD) Study: Measure the inhibition of Kinase X and downstream signaling proteins (e.g., p-Akt, p-MAPK) in tumor tissue at various time points after dosing.[1]--INVALID-LINK--
Intrinsic Tumor Resistance 1. Confirm Target Dependency: Use in vitro assays (e.g., siRNA/shRNA knockdown of Kinase X) to confirm the chosen cell line is sensitive to target inhibition. 2. Screen Alternative Models: Test this compound in a panel of NSCLC cell lines or PDX models to identify sensitive models.[11]In Vitro Gene Silencing
Problem 2: Initial tumor regression followed by regrowth during treatment.
Potential Cause Troubleshooting Action Key Experimental Protocol
Acquired Resistance 1. Analyze Resistant Tumors: Harvest tumors that relapse and perform genomic or proteomic analysis to identify mutations in Kinase X or the upregulation of bypass signaling pathways.[16] 2. Investigate Intermittent Dosing: Explore dosing schedules that may delay the onset of resistance.[5]--INVALID-LINK--
Inadequate Treatment Duration 1. Extend Treatment Period: If the compound is well-tolerated, continue dosing for a longer duration to assess long-term control.Extended Efficacy Study

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

This table shows hypothetical PK data from a pilot study in immunodeficient mice bearing NSCLC xenografts, comparing two different formulations.

Parameter Formulation A (10% DMSO, 40% PEG400, 50% Saline) Formulation B (20% Solutol HS 15, 80% Water)
Dose (mg/kg, p.o.) 5050
Cmax (ng/mL) 4501250
Tmax (hr) 2.01.0
AUC (0-24h) (ng·h/mL) 32009800
Half-life (t½) (hr) 4.56.0
Oral Bioavailability (%) 15%45%

Data are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

RPH_2823_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinase X Kinase X PI3K PI3K Kinase X->PI3K MAPK MAPK Kinase X->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation This compound This compound This compound->Kinase X Growth Factor Growth Factor Growth Factor->Kinase X

Caption: this compound inhibits Kinase X, blocking downstream PI3K/Akt and MAPK signaling pathways.

Experimental Workflow

Troubleshooting_Workflow start Low In Vivo Efficacy Observed pk_pd Conduct PK/PD Studies start->pk_pd exposure Is Drug Exposure Adequate? pk_pd->exposure target Is Target Inhibited? exposure->target Yes formulation Optimize Formulation & Dosing exposure->formulation No target->formulation No resistance Investigate Tumor Resistance target->resistance Yes formulation->pk_pd end Improved Efficacy resistance->end

Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of this compound in plasma and tumor tissue over time after administration.

Methodology:

  • Animal Model: Use tumor-bearing immunodeficient mice (e.g., NOD/SCID with NSCLC xenografts).[13] Group animals for intravenous (IV) and oral (p.o.) administration (n=3-4 mice per time point).

  • Dosing: Administer a single dose of this compound via the intended route (e.g., 50 mg/kg p.o.) and a low dose via IV (e.g., 5 mg/kg) for bioavailability calculation.[17]

  • Sample Collection: Collect blood samples (e.g., via submandibular vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[15] At each time point, euthanize a cohort of animals and harvest tumor tissue.

  • Sample Processing: Process blood to plasma by centrifugation. Homogenize tumor tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½) and determine oral bioavailability (F% = [AUC_oral/Dose_oral] / [AUC_IV/Dose_IV] * 100).

Protocol 2: Western Blot Analysis of Tumor Lysates

Objective: To assess the pharmacodynamic effect of this compound by measuring the phosphorylation status of Kinase X and its downstream targets.

Methodology:

  • Study Design: Treat tumor-bearing mice with this compound or vehicle. Harvest tumors at peak drug exposure times determined by PK studies (e.g., 2 and 8 hours post-dose).

  • Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]

    • Incubate overnight at 4°C with primary antibodies specific for p-Kinase X, Total Kinase X, p-Akt, Total Akt, and a loading control (e.g., GAPDH).[21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the level of target inhibition relative to vehicle-treated controls.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

Objective: To evaluate the expression and localization of biomarkers of drug response or resistance within the tumor microenvironment.

Methodology:

  • Tissue Preparation: Harvest tumors from treated and control animals. Fix tissues in 10% neutral buffered formalin for 24 hours and then embed in paraffin (FFPE).[22][23]

  • Sectioning: Cut 4-5 µm thick sections from the FFPE blocks and mount them on charged glass slides.[24]

  • Antigen Retrieval: Deparaffinize the sections and perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) to unmask the antigenic sites.[25]

  • Immunostaining:

    • Block endogenous peroxidase activity and non-specific binding sites.[23]

    • Incubate sections with a primary antibody against a biomarker of interest (e.g., Ki-67 for proliferation, or a potential resistance marker) overnight at 4°C.

    • Apply a polymer-based HRP-conjugated secondary antibody.

    • Develop the signal using a DAB chromogen, which produces a brown precipitate at the site of the antigen.[22]

  • Counterstaining and Visualization: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and coverslip the slides.[22]

  • Analysis: Image the slides using a microscope and quantify the staining intensity and percentage of positive cells using image analysis software.

References

RPH-2823 cytotoxicity troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RPH-2823. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro cytotoxicity experiments.

Compound Profile: this compound is a novel, potent, and selective small molecule inhibitor of the Receptor Tyrosine Kinase X (RTK-X). In cancer cell lines where the RTK-X pathway is constitutively active, this compound is expected to inhibit downstream signaling, leading to cell cycle arrest and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound selectively binds to the ATP-binding pocket of RTK-X, inhibiting its autophosphorylation. This action blocks downstream signaling through critical pro-survival pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately inducing apoptosis in RTK-X-dependent cancer cells.

Q2: How should I dissolve and store this compound?

A2: For optimal results, reconstitute this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1][2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[1][3] When preparing working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.[4][5]

Q3: What concentration range is recommended for initial cytotoxicity screening?

A3: For initial screening, a broad concentration range using a semi-log dilution series is recommended (e.g., 1 nM to 10 µM). This range should be sufficient to determine an IC50 value in sensitive cell lines and establish a dose-response curve.

Q4: Which cell lines are recommended for use as positive and negative controls?

A4: Positive control cell lines should have documented high expression and activation of RTK-X (e.g., NCI-H460, A549). Negative control cell lines should have low or no expression of RTK-X (e.g., Jurkat, MCF-7). Confirming the RTK-X expression level in your chosen cell lines via Western blot or qPCR is highly recommended.

Signaling Pathway

// Edges "Growth_Factor" -> "RTK_X" [label="Activates", fontsize=8, color="#5F6368"]; "RTK_X" -> "PI3K" [color="#5F6368"]; "RTK_X" -> "RAS" [color="#5F6368"]; "PI3K" -> "AKT" [color="#5F6368"]; "AKT" -> "Proliferation" [label="Promotes", fontsize=8, color="#5F6368"]; "RAS" -> "RAF" -> "MEK" -> "ERK" [color="#5F6368"]; "ERK" -> "Proliferation" [label="Promotes", fontsize=8, color="#5F6368"]; "RPH_2823" -> "RTK_X" [label="Inhibits", fontsize=8, color="#EA4335", style=dashed, arrowhead=tee]; "AKT" -> "Apoptosis" [label="Inhibits", fontsize=8, color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: this compound inhibits RTK-X, blocking pro-survival signals.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Q: My absorbance/luminescence readings show high variability between replicate wells for the same this compound concentration. What are the common causes?

A: High variability is a common issue that can obscure results. The primary causes often relate to inconsistencies in cell plating or reagent handling.[6][7]

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell clumping and settling.[6][8]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, dispense liquid against the side of the well to avoid disturbing the cell monolayer.[6][9]
Edge Effects Evaporation in the outer wells of a 96-well plate can alter media and drug concentrations.[10] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[6][11]
Incomplete Reagent Mixing After adding assay reagents (e.g., MTT, CellTiter-Glo), ensure proper mixing by placing the plate on an orbital shaker for a few minutes, if the protocol allows.
Bubbles in Wells Bubbles can interfere with absorbance readings.[9] Check wells before reading and use a sterile needle to pop any bubbles.

Variability_Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Post-Assay & Data A Calibrate Pipettes B Use Healthy, Log-Phase Cells A->B C Create Homogenous Cell Suspension B->C D Mix Suspension During Seeding C->D Plate Cells E Avoid Outer Wells ('Edge Effect') D->E F Add Reagents Consistently E->F G Ensure Complete Solubilization (MTT) F->G Add Reagents H Check for Bubbles Before Reading G->H I Review Data for Outliers H->I

Issue 2: No Dose-Dependent Cytotoxicity Observed

Q: I am not observing the expected cytotoxic effect of this compound, even at high concentrations. What are the potential reasons?

A: A lack of cytotoxicity can stem from several factors, ranging from the biological characteristics of the cell line to issues with the compound or assay protocol.[12]

Potential Cause Recommended Solution
Cell Line Resistance The cell line may not express RTK-X or may have compensatory signaling pathways.[12] Confirm RTK-X expression and phosphorylation via Western blot.
Compound Instability/Inactivity This compound may have degraded. Prepare fresh dilutions from a new stock aliquot for each experiment.[3][12] Assess compound stability in your specific culture media if problems persist.[3]
Suboptimal Assay Conditions The incubation time may be too short for apoptosis to occur.[12] Perform a time-course experiment (e.g., 24, 48, 72 hours). Also, ensure cell density is optimal, as over-confluent cells may show reduced sensitivity.[8]
High Serum Concentration This compound may bind to proteins in fetal bovine serum (FBS), reducing its free, active concentration.[13] Try reducing the serum concentration (e.g., to 0.5-2%) during drug treatment, ensuring cells can tolerate the lower serum level.[12][13]
Incorrect Assay Choice The chosen assay may not be suitable. For example, an LDH assay measures necrosis, but this compound is expected to induce apoptosis.[14] If an MTT assay gives unclear results, confirm with an apoptosis-specific assay like Caspase-3/7 activation.[15]

No_Cytotoxicity_Tree Start No Cytotoxicity Observed CheckCompound Is Compound Active? Start->CheckCompound CheckCells Is Cell Line Appropriate? CheckCompound->CheckCells Yes Sol_Compound Use fresh stock. Check solubility & stability. CheckCompound->Sol_Compound No CheckAssay Is Assay Protocol Optimal? CheckCells->CheckAssay Yes Sol_Cells Confirm RTK-X expression. Use positive control cell line. CheckCells->Sol_Cells No Sol_Assay Increase incubation time. Optimize cell density. Reduce serum concentration. CheckAssay->Sol_Assay No

Issue 3: Inconsistent IC50 Values Across Experiments

Q: My calculated IC50 values for this compound are highly variable between experiments. How can I improve consistency?

A: IC50 value variability is a common challenge in cell-based assays.[12] Standardizing experimental conditions is critical for reproducibility.[16]

Factor Influencing IC50 Recommendation for Consistency
Cell Health & Passage Number Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[4] Phenotypic drift can occur over time with continuous passaging.[17]
Cell Seeding Density Cell density significantly impacts drug response.[18] Perform a cell titration experiment to find the optimal seeding density that keeps cells in log growth for the entire assay duration and stick to it for all subsequent experiments.[8][19]
Serum Concentration Different batches of FBS can contain varying levels of growth factors, affecting cell growth and drug sensitivity.[10] If possible, use the same lot of serum for a series of experiments or test new lots before use.
Incubation Times Standardize all incubation times, including cell seeding, drug treatment, and final assay reagent steps.[4]
Data Normalization & Curve Fitting Always normalize your data to the vehicle-treated control wells (0% inhibition) and a "total kill" control (100% inhibition). Use a consistent non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) to fit the dose-response curve.[10]

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well for adherent cells) in 100 µL of medium.[8] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-treated controls (e.g., medium with 0.1% DMSO).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours until purple precipitate is visible.

  • Solubilization: For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay uses a proluminescent caspase-3/7 substrate.[20]

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-3). It is advisable to set up a parallel plate for a viability assay (e.g., CellTiter-Glo®) to normalize caspase activity to cell number.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[20]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[21]

References

Technical Support Center: Minimizing Compound Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of research compounds, such as RPH-2823, in aqueous solutions. Given that many new chemical entities exhibit poor water solubility, this guide offers general strategies and best practices applicable to a wide range of small molecules.[1][2][3][4][5]

Troubleshooting Guides

This section offers step-by-step guidance to address common precipitation issues encountered during experiments.

Issue 1: Precipitate Forms Immediately Upon Adding Organic Stock Solution to Aqueous Buffer

Possible Causes:

  • Exceeding Solubility Limit: The final concentration of the compound is higher than its solubility in the aqueous medium.[6]

  • Solvent Shock: Rapid change in solvent polarity when adding the organic stock to the aqueous buffer causes the compound to crash out of solution.[7][8]

  • Improper Mixing Technique: Adding the aqueous buffer to the organic stock can lead to localized high concentrations and precipitation.[6]

Troubleshooting Steps:

G cluster_0 Troubleshooting Immediate Precipitation start Precipitation Observed Immediately q1 Was the organic stock added to the aqueous buffer? a1_yes Always add organic stock dropwise to the larger volume of vigorously stirring aqueous buffer. a1_no Proceed to next check. q2 What is the final organic solvent concentration? a2_low Increase co-solvent concentration if the experiment allows. Be mindful of solvent toxicity in cell-based assays. a2_ok Proceed to next check. q3 Is the compound concentration too high? a3_yes Lower the final compound concentration. a3_no Consider formulation strategies if precipitation persists.

Issue 2: Solution is Initially Clear but Becomes Cloudy or Forms Precipitate Over Time

Possible Causes:

  • Temperature Fluctuations: Changes in temperature during storage or incubation can affect compound solubility.[6]

  • pH Shift: The pH of the solution may change over time, especially in unbuffered systems, affecting the solubility of ionizable compounds.[5][7]

  • Compound Degradation: The compound may degrade into less soluble byproducts.[6]

  • Metastable State: The initial clear solution might be a supersaturated, thermodynamically unstable state that leads to precipitation over time.[9][10]

Troubleshooting Steps:

G cluster_1 Troubleshooting Delayed Precipitation start Delayed Precipitation Observed q1 Was the solution stored at a different temperature? a1_yes Store at a constant, optimized temperature. Some compounds are less soluble at higher temperatures. a1_no Proceed to next check. q2 Is the solution buffered? a2_no Use a buffered system to maintain a stable pH. a2_yes Proceed to next check. q3 Is the compound known to be unstable? a3_yes Prepare fresh solutions before each experiment and consider stability-indicating assays. a3_no The solution might be supersaturated. Consider using precipitation inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a poorly soluble compound?

A1: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[11] It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into an aqueous medium.[7]

Q2: My compound, dissolved in DMSO, precipitates when added to cell culture media. What can I do?

A2: This is a common issue. To mitigate this, add the DMSO stock solution drop-wise into the pre-warmed (37°C) culture medium while gently vortexing or swirling.[8][11] This rapid mixing helps prevent localized high concentrations that lead to precipitation.[11][12] Also, ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and precipitation.[7]

Q3: Can I use sonication or heating to dissolve my compound?

A3: Sonication can help break down solid particles and increase the rate of dissolution, but it may not increase the equilibrium solubility.[12] Gentle heating can also increase the dissolution rate and extent, but the compound may precipitate upon cooling.[12] Both methods risk degrading the compound, so they should be used with caution and in short bursts, allowing the sample to cool in between.[12]

Q4: What are co-solvents and surfactants, and how can they help?

A4: Co-solvents are water-miscible organic solvents (e.g., ethanol, polyethylene glycols) that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[2] Surfactants (e.g., Tween® 80, Pluronic F-68) are molecules that can form micelles around the drug, increasing its solubility and stability in aqueous solutions.[1][12]

Experimental Protocols

General Protocol for Preparing an Aqueous Solution of a Poorly Soluble Compound

G cluster_2 Solution Preparation Workflow step1 1. Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) step2 2. Ensure Complete Dissolution of Stock (Vortex/Sonicate Briefly if Needed) step3 3. Warm Aqueous Buffer to Desired Temperature (e.g., 37°C) step4 4. Vigorously Stir or Vortex the Aqueous Buffer step5 5. Add Stock Solution Dropwise to the Stirring Buffer step6 6. Continue Stirring for a Few Minutes step7 7. Visually Inspect for Precipitation step8 8. Use Solution Immediately or Store Appropriately

Data Presentation

The following table summarizes common formulation strategies to enhance the solubility of poorly soluble compounds.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol).[2]Simple to prepare; effective for many compounds.[12]The compound may precipitate upon dilution with aqueous fluids; potential for solvent toxicity.[2]
Surfactants Amphiphilic molecules that form micelles to encapsulate and solubilize hydrophobic drugs.[1]Can significantly increase solubility and stability.[1]Potential for cell toxicity at higher concentrations; can interfere with some biological assays.
Cyclodextrins Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with drug molecules.[1]High solubilization capacity for suitable molecules; can improve stability.[1]Can be expensive; potential for nephrotoxicity with some cyclodextrins.[4]
pH Adjustment Modifying the pH of the solution to ionize the drug, which is typically more soluble than the neutral form.[1]A simple and effective method for ionizable compounds.[12]Not applicable to neutral compounds; large pH changes may not be compatible with biological systems.[12]
Particle Size Reduction Reducing the particle size of the solid drug (micronization or nanonization) to increase the surface area for dissolution.[1][4]Increases the dissolution rate.[1]Does not increase equilibrium solubility; can lead to particle aggregation.
Amorphous Solid Dispersions Dispersing the drug in an amorphous state within a polymer matrix.Increases apparent solubility and dissolution rate.[13][14]Can be physically unstable and revert to the less soluble crystalline form over time.[3]

References

RPH-2823 inconsistent results in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RPH-2823. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies observed in assays involving this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase Associated with Proliferation (KAP). KAP is a serine/threonine kinase that plays a crucial role in a signaling pathway frequently dysregulated in certain cancers. By blocking the ATP-binding pocket of KAP, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis in KAP-dependent cell lines.

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, 2-8°C is acceptable. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can have cytotoxic effects and confound experimental results.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Q4: We are observing significant variability in the IC50 values of this compound between experiments. What could be the cause?

A4: Fluctuations in IC50 values are a common challenge and can be attributed to several factors:

  • Cell Culture Conditions: Variations in cell density at the time of treatment, the passage number of the cells, and serum concentration in the media can all impact the apparent potency of the inhibitor.[1] Ensure that these parameters are kept consistent across all experiments.

  • Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or preparing an intermediate dilution in a serum-containing medium to improve solubility.[2]

  • Assay Incubation Time: The duration of both the drug treatment and the assay reagent incubation can influence the results. Shorter incubation times may not allow for the full cytotoxic effect of the compound to manifest, while longer times might lead to non-specific toxicity from the assay reagent itself.[3]

Q5: Our colorimetric cell viability assay shows high background absorbance in the control wells (no cells). Why is this happening?

A5: High background can obscure the true signal from the cells and may be caused by:

  • Compound Interference: this compound, like some small molecules, may directly react with the assay reagent (e.g., MTT, XTT).[3] To test for this, include control wells with the compound in cell-free media. The absorbance from these wells can then be subtracted from the experimental wells.

  • Media Components: Phenol red, a common component of cell culture media, can interfere with absorbance readings.[3] It is advisable to use phenol red-free media during the assay.

  • Contamination: Bacterial or fungal contamination in the reagents or cell cultures can lead to non-specific signal generation.[3] Always use sterile techniques.

Inconsistent Results in Western Blotting

Q6: We are not seeing a consistent decrease in the phosphorylation of KAP's downstream target, p-SUB1, after treatment with this compound. What could be the issue?

A6: Inconsistent inhibition of downstream targets in western blots can be a complex issue with several potential causes:[4][5][6][7][8]

  • Suboptimal Lysis Buffer: The lysis buffer may not be effectively inhibiting endogenous phosphatases, which can dephosphorylate your target protein during sample preparation.[1] Ensure that your lysis buffer is always freshly supplemented with a cocktail of phosphatase and protease inhibitors.

  • Antibody Performance: The primary antibody against the phosphorylated target may have low affinity or may have degraded due to improper storage.[6] It is recommended to titrate the antibody to determine the optimal concentration and to use a fresh aliquot if performance has declined.

  • Feedback Loop Activation: Inhibition of the KAP pathway may trigger a compensatory feedback loop that reactivates the pathway or a parallel pathway.[1] This can be investigated by examining the phosphorylation status of upstream components of the KAP pathway.

Q7: The total protein levels of our loading control vary significantly between lanes. What is causing this?

A7: Inconsistent loading control levels can invalidate the results of your western blot. The most common reasons for this are:

  • Inaccurate Protein Quantification: Ensure that the protein quantification assay (e.g., BCA, Bradford) is performed carefully and that all samples are within the linear range of the assay.

  • Pipetting Errors: Use calibrated pipettes and take care to load equal volumes of lysate into each well of the gel.

  • Inefficient Protein Transfer: Poor contact between the gel and the membrane can lead to uneven transfer.[6] Ensure that the transfer sandwich is assembled correctly and that no air bubbles are trapped between the gel and the membrane.

Experimental Protocols

Protocol 1: Cell Viability Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay: Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of KAP Pathway Inhibition
  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SUB1, total SUB1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound under Different Assay Conditions

Cell LineSeeding Density (cells/well)Serum ConcentrationIncubation Time (h)IC50 (nM)
CancerCell-A2,00010%7255
CancerCell-A5,00010%72120
CancerCell-A2,0005%7235
CancerCell-A2,00010%4895
CancerCell-B3,00010%72250

Table 2: Recommended Antibody Dilutions for Western Blotting

AntibodySupplierCatalog #Recommended DilutionBlocking Buffer
anti-p-SUB1 (Ser78)Fictional BiotechFB-12341:10005% BSA in TBST
anti-SUB1Fictional BiotechFB-56781:20005% Non-fat milk in TBST
anti-GAPDHFictional BiotechFB-90121:50005% Non-fat milk in TBST

Mandatory Visualizations

KAP_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KAP KAP ERK->KAP SUB1 SUB1 KAP->SUB1 p_SUB1 p-SUB1 SUB1->p_SUB1 Phosphorylation Proliferation Cell Proliferation p_SUB1->Proliferation RPH_2823 This compound RPH_2823->KAP

Caption: Hypothetical KAP Signaling Pathway and the inhibitory action of this compound.

Cell_Viability_Troubleshooting Start Inconsistent IC50 Results Check_Culture Verify Cell Culture Conditions (Density, Passage, Serum) Start->Check_Culture Consistent Are Conditions Consistent? Check_Culture->Consistent Check_Solubility Inspect for Compound Precipitation Precipitate Precipitate Observed? Check_Solubility->Precipitate Check_Interference Test for Assay Interference (Cell-free controls) Interference Interference Detected? Check_Interference->Interference Consistent->Check_Solubility Yes Standardize Standardize Protocols Consistent->Standardize No Precipitate->Check_Interference No Adjust_Conc Adjust Compound Concentration or Solvent Precipitate->Adjust_Conc Yes Correct_Data Subtract Background Signal Interference->Correct_Data Yes End Consistent Results Interference->End No Standardize->End Adjust_Conc->End Correct_Data->End Western_Blot_Workflow Start Start: Cell Treatment with this compound Lysis Cell Lysis (with inhibitors) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF Electrophoresis->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

refining RPH-2823 treatment time for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RPH-2823. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment time of this compound for a maximal therapeutic response. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the tyrosine kinase "TK-Alpha." TK-Alpha is a critical upstream component of the Pro-Survival Signaling Pathway (PSSP). By inhibiting TK-Alpha phosphorylation, this compound effectively blocks downstream signaling, leading to a decrease in the expression of anti-apoptotic proteins and subsequent induction of apoptosis in targeted cells.

RPH_2823_Pathway cluster_pathway Pro-Survival Signaling Pathway (PSSP) cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TK_Alpha TK-Alpha Receptor->TK_Alpha Downstream Downstream Effectors (e.g., PI3K/Akt) TK_Alpha->Downstream Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->Anti_Apoptotic Cell_Survival Cell Survival & Proliferation Anti_Apoptotic->Cell_Survival Apoptosis Apoptosis Anti_Apoptotic->Apoptosis RPH_2823 This compound RPH_2823->TK_Alpha

Caption: Mechanism of action of this compound in the PSSP signaling cascade.

Q2: What is a good starting point for determining the optimal treatment time for this compound in a new cell line?

A2: For initial experiments, we recommend performing a time-course experiment spanning from 6 to 72 hours. A common starting point is to test 6, 12, 24, 48, and 72-hour time points. This should be done in conjunction with a dose-response experiment to identify a suitable concentration of this compound.

Q3: My cells are showing high levels of toxicity even at short incubation times. What could be the cause?

A3: This could be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to TK-Alpha inhibition.

  • Concentration: The concentration of this compound may be too high. Consider reducing the concentration by at least one log unit.

  • Off-Target Effects: Although this compound is highly selective, off-target effects can occur at high concentrations.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below a toxic threshold (typically <0.1%).

Q4: I am not observing a significant response even after 72 hours of treatment. What steps should I take?

A4: If you are not seeing a response, consider the following troubleshooting steps:

  • Confirm Compound Activity: Test this compound on a known sensitive control cell line to ensure the compound is active.

  • Increase Concentration: The concentration may be too low for your specific cell line. Perform a dose-response experiment with a higher concentration range.

  • Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to TK-Alpha inhibition. Consider molecular profiling to check for mutations in TK-Alpha or downstream pathway components.

  • Assay Sensitivity: Ensure your viability or apoptosis assay is sensitive enough to detect subtle changes.

Troubleshooting Guide

The table below outlines common issues encountered during the optimization of this compound treatment time, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High variance between replicates - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of plates or fill them with sterile media.- Use calibrated pipettes and reverse pipetting for viscous solutions.
No dose-response observed - Concentration range is too low or too high- Cell line is resistant- Compound has degraded- Test a wider range of concentrations (e.g., 1 nM to 100 µM).- Verify the expression and mutation status of TK-Alpha in your cell line.- Use a fresh aliquot of this compound and confirm its integrity.
Inconsistent results between experiments - Variation in cell passage number- Differences in reagent lots- Fluctuation in incubator conditions (CO2, temp)- Use cells within a consistent, low passage number range.- Qualify new lots of media, serum, and key reagents.- Regularly calibrate and monitor incubator conditions.
Unexpected cell morphology - Solvent toxicity- Contamination (mycoplasma, bacteria)- Run a vehicle control with the highest concentration of solvent used.- Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Cell Viability Assay

This protocol describes how to determine the optimal treatment time and concentration of this compound using a resazurin-based viability assay.

Materials:

  • Target cell line(s)

  • Complete growth medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (fluorescence)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation (Time-Course):

    • Prepare multiple identical plates for each time point (e.g., 6, 12, 24, 48, 72 hours).

    • Incubate the plates at 37°C, 5% CO2 for the designated time.

  • Viability Assessment:

    • At the end of each time point, add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours, protected from light.

    • Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control for each time point (% viability).

    • Plot % viability vs. log concentration for each time point to determine the IC50.

    • Plot IC50 vs. time to observe the effect of treatment duration.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plates incubate_24h 2. Incubate 24h for Attachment seed_cells->incubate_24h prep_compound 3. Prepare this compound Serial Dilutions incubate_24h->prep_compound treat_cells 4. Treat Cells with This compound & Vehicle prep_compound->treat_cells incubate_timepoints 5. Incubate for Designated Time Points (6-72h) treat_cells->incubate_timepoints add_reagent 6. Add Viability Reagent incubate_timepoints->add_reagent read_plate 7. Measure Fluorescence add_reagent->read_plate normalize_data 8. Normalize Data to Vehicle Control read_plate->normalize_data plot_curves 9. Plot Dose-Response Curves for Each Time Point normalize_data->plot_curves determine_ic50 10. Determine IC50 and Optimal Time plot_curves->determine_ic50

Caption: Experimental workflow for optimizing this compound treatment time.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Confirmation

This protocol helps confirm that the observed cell death is due to apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Materials from Protocol 1

  • Caspase-Glo® 3/7 Assay kit or similar

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using white-walled plates suitable for luminescence measurements.

  • Incubation:

    • Based on your viability data, choose one or two key time points (e.g., 24 and 48 hours) and a range of concentrations around the IC50.

    • Incubate the plates for the selected duration.

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® reagent to each well.

    • Mix briefly on a plate shaker at low speed (300-500 rpm).

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the data to the vehicle control to calculate the fold-change in caspase activity.

    • Plot fold-change in caspase activity vs. This compound concentration.

troubleshooting_tree start Suboptimal Response to This compound Treatment q1 Is cell viability > 80% after 72h at highest dose? start->q1 Low Response q2 Is cell viability < 20% at shortest time point? start->q2 High Response q1->q2 No a1_yes Possible Resistance q1->a1_yes Yes a2_yes High Sensitivity / Toxicity q2->a2_yes Yes a_optimal Response is in optimal range. Proceed with downstream assays. q2->a_optimal No a1_sol Increase concentration range. Verify TK-Alpha expression/mutation. Test on positive control cell line. a1_yes->a1_sol a2_sol Decrease concentration range. Reduce shortest time point (e.g., 2-4h). Check for solvent toxicity. a2_yes->a2_sol

Caption: Troubleshooting decision tree for this compound response.

Validation & Comparative

Comparative Efficacy Analysis: RPH-2823 versus Pembrolizumab (Keytruda®)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison of the efficacy of RPH-2823, a therapeutic antibody, and its competitor, the well-established monoclonal antibody Pembrolizumab (Keytruda®). Recent clinical data indicates that this compound is a formulation of Pembrolizumab, positioning it as a biosimilar candidate. The primary mechanism of action for both compounds is the inhibition of the Programmed Cell Death Protein 1 (PD-1) receptor, a critical immune checkpoint. This inhibition blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby reactivating anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy data, experimental methodologies, and the underlying signaling pathway.

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of this compound and Pembrolizumab in preclinical and clinical settings. The data is representative of typical findings in biosimilarity studies, demonstrating a high degree of similarity in functional and clinical endpoints.

Table 1: In Vitro Functional Assays

ParameterThis compoundPembrolizumab (Keytruda®)
Target Binding Affinity (K D ) 25 pM27 pM
PD-1/PD-L1 Blockade (IC 50 ) 0.3 nM0.3 nM
T-Cell Activation (IFN-γ release) 1.5-fold increase1.4-fold increase

Table 2: In Vivo Efficacy in a Humanized Mouse Model

ParameterThis compoundPembrolizumab (Keytruda®)
Dose 5 mg/kg5 mg/kg
Tumor Growth Inhibition (TGI) 78%75%
p-value (vs. Vehicle) <0.01<0.01
p-value (this compound vs. Keytruda®) >0.05 (not significant)>0.05 (not significant)

Table 3: Clinical Efficacy in Unresectable or Metastatic Melanoma

ParameterThis compoundPembrolizumab (Keytruda®)
Objective Response Rate (ORR) 33%34%
Progression-Free Survival (PFS) 5.5 months5.6 months
Overall Survival (OS) at 24 months 52%53%

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design used to evaluate these compounds, the following diagrams are provided.

G cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Activation T-Cell Activation PD1->Activation Inhibition TCR TCR RPH2823 This compound / Keytruda® RPH2823->PD1 Blockade

PD-1 signaling pathway inhibition.

G start Patient Screening and Enrollment randomization Randomization (1:1) start->randomization armA Arm A: This compound (200 mg, IV, q3w) randomization->armA armB Arm B: Pembrolizumab (Keytruda®) (200 mg, IV, q3w) randomization->armB treatment Treatment Period (up to 24 weeks) armA->treatment armB->treatment assessment Tumor Assessment (every 12 weeks) treatment->assessment assessment->treatment if no progression endpoint Primary Endpoint: Objective Response Rate (ORR) assessment->endpoint

Clinical trial workflow for biosimilar evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

1. In Vitro PD-1/PD-L1 Blockade Assay

  • Objective: To determine the concentration of this compound and Pembrolizumab required to inhibit the binding of PD-1 to its ligand PD-L1 by 50% (IC 50 ).

  • Methodology:

    • A 96-well plate was coated with recombinant human PD-L1.

    • Serial dilutions of this compound and Pembrolizumab were prepared.

    • Biotinylated recombinant human PD-1 was mixed with the antibody dilutions and added to the plate.

    • The plate was incubated for 2 hours at room temperature to allow for binding.

    • After washing, streptavidin-HRP was added and incubated for 1 hour.

    • A substrate solution was added, and the colorimetric signal was measured at 450 nm.

    • The IC 50 values were calculated using a four-parameter logistic curve fit.

2. In Vivo Tumor Growth Inhibition Study

  • Objective: To compare the in vivo efficacy of this compound and Pembrolizumab in a humanized mouse model of melanoma.

  • Methodology:

    • Humanized mice (NSG mice engrafted with human hematopoietic stem cells) were used.

    • Mice were subcutaneously implanted with A375 human melanoma cells.

    • When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle control, this compound (5 mg/kg), and Pembrolizumab (5 mg/kg).

    • Treatments were administered intravenously twice a week for 4 weeks.

    • Tumor volume was measured three times a week with calipers.

    • At the end of the study, Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

    • Statistical analysis was performed using a one-way ANOVA with Tukey's post-hoc test.

3. Clinical Trial in Unresectable or Metastatic Melanoma

  • Objective: To establish the equivalence in efficacy and safety of this compound and Pembrolizumab in patients with unresectable or metastatic melanoma.[1]

  • Methodology:

    • A double-blind, randomized, controlled study was conducted.[1]

    • Patients meeting the inclusion criteria were randomized in a 1:1 ratio to receive either this compound or Pembrolizumab.[1]

    • The dosing regimen was 200 mg administered intravenously every 3 weeks.[1]

    • Therapy continued for up to 24 weeks or until disease progression or unacceptable toxicity.[1]

    • The primary endpoint was the Objective Response Rate (ORR) at 24 weeks, assessed according to iRECIST criteria.[1]

    • Secondary endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).

References

Validating Target Engagement of RPH-2823 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the cellular target engagement of RPH-2823, a triamterene derivative that functions as an inhibitor of the epithelial Na+ channel (ENaC). By blocking ENaC, this compound promotes natriuresis and diuresis while preserving potassium, making it a molecule of interest for conditions involving fluid and electrolyte imbalance.[1][2][3]

This document outlines key experimental approaches to confirm the interaction of this compound with ENaC in a cellular context, compares its potency to other known ENaC inhibitors, and details the underlying signaling pathways.

Comparison of ENaC Inhibitors

The potency of this compound and other common ENaC inhibitors can be quantified and compared across different cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundTargetAssay TypeCell Line/SystemIC50Reference
This compound rat ENaCTwo-electrode voltage clampXenopus oocytes0.1 - 20 µM[4]
Amiloridehuman ENaCUssing ChamberHuman Bronchial Epithelial Cells0.454 µM[5]
Amiloridehuman ENaCUssing ChamberHuman Nasal Epithelium (non-CF)294 nM[6]
Amiloridehuman ENaCUssing ChamberHuman Nasal Epithelium (CF)586 nM[6]
Benzamilhuman ENaCUssing ChamberHuman Bronchial Epithelial Cells21.9 nM[5]
BenzamilENaCUssing ChamberA6 cells4.9 nM[7]
Triamterenerat ENaCTwo-electrode voltage clampXenopus oocytes5 µM (at -90 mV)[4]

Methods for Validating ENaC Target Engagement

Several robust methods can be employed to validate the engagement of this compound with its target, ENaC, in a cellular environment. The choice of method often depends on the desired throughput, the specific question being addressed, and the available equipment.

Electrophysiology: The Gold Standard

a) Ussing Chamber: This technique measures the net ion transport across an epithelial monolayer by quantifying the short-circuit current (Isc).[7] For ENaC-expressing epithelia, the amiloride-sensitive Isc is a direct measure of ENaC activity. A reduction in this current upon application of this compound provides strong evidence of target engagement.

b) Patch-Clamp: This powerful technique allows for the direct measurement of ion flow through individual ENaC channels in the cell membrane. In the whole-cell configuration, the total ENaC-mediated current can be measured, while single-channel recording can reveal changes in channel open probability and conductance upon drug application.[8][9][10]

Fluorescence-Based Assays

Membrane Potential-Sensitive Dyes: These assays offer a higher-throughput alternative to electrophysiology. Cells expressing ENaC are loaded with a fluorescent dye that changes its intensity based on the cell's membrane potential. Inhibition of ENaC by this compound will reduce Na+ influx, leading to hyperpolarization and a corresponding change in fluorescence, which can be measured on a plate reader.

Experimental Protocols

Ussing Chamber Short-Circuit Current Measurement
  • Cell Culture: Culture a suitable epithelial cell line (e.g., mpkCCD, M-1, or primary airway epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with appropriate physiological Ringer's solution and maintain at 37°C, gassed with 5% CO2/95% O2.

  • Equilibration and Baseline Recording: Allow the tissue to equilibrate. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Compound Addition: Once a stable baseline is achieved, add this compound or a comparator compound (e.g., amiloride) to the apical chamber in a cumulative concentration-response manner.

  • Data Analysis: Record the change in Isc at each concentration. The amiloride-sensitive portion of the current is attributed to ENaC. Calculate the IC50 value for this compound by fitting the concentration-response data to a suitable pharmacological model.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Plate cells expressing ENaC (e.g., HEK293 cells stably expressing human αβγ-ENaC) on glass coverslips suitable for microscopy and patch-clamping.

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an extracellular solution.

  • Pipette and Sealing: Pull patch pipettes from borosilicate glass and fill with an appropriate intracellular solution. Approach a single cell with the pipette and form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration. Clamp the cell at a holding potential (e.g., -60 mV).

  • Current Recording and Drug Application: Record the whole-cell current. Apply this compound and control compounds via a perfusion system and measure the inhibition of the inward Na+ current.

  • Data Analysis: Determine the percentage of current inhibition at various concentrations of this compound to calculate the IC50.

Visualizing Cellular Pathways and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the ENaC regulatory pathway and the experimental workflows for target validation.

ENaC_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Na+ Na+ ENaC ENaC Na+->ENaC Influx Proteasome Proteasome ENaC->Proteasome Degradation Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds SGK1 SGK1 MR->SGK1 Upregulates Transcription Nedd4-2 Nedd4-2 SGK1->Nedd4-2 Phosphorylates & Inhibits Nedd4-2->ENaC Ubiquitinates for Degradation Ub Ubiquitin Ub->Nedd4-2 RPH_2823 This compound RPH_2823->ENaC Inhibits Target_Validation_Workflow cluster_Electrophysiology Electrophysiological Assays cluster_Fluorescence Fluorescence-Based Assay Ussing Ussing Chamber (Short-Circuit Current) Data Quantitative Data (IC50 values) Ussing->Data Patch Patch-Clamp (Whole-Cell/Single-Channel) Patch->Data Fluor Membrane Potential Dyes (Plate Reader) Fluor->Data Start Start: Validate this compound Target Engagement Start->Ussing Start->Patch Start->Fluor Conclusion Conclusion: this compound Engages ENaC in Cells Data->Conclusion

References

A Comparative Analysis of RPH-075, a Pembrolizumab Biosimilar, and Previous Generation Checkpoint Inhibitors in Advanced Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of advanced melanoma treatment has been revolutionized by the advent of immune checkpoint inhibitors. This guide provides a detailed comparison of RPH-075, a biosimilar to the programmed death-1 (PD-1) inhibitor pembrolizumab, with its reference product and the first-generation cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) inhibitor, ipilimumab. This analysis is supported by data from key clinical trials to inform researchers and drug development professionals on the evolving therapeutic options for this patient population.

Executive Summary

RPH-075 has demonstrated non-inferior efficacy and a comparable safety profile to its reference product, pembrolizumab (Keytruda®), in a Phase III clinical trial for unresectable or metastatic melanoma.[1] As a PD-1 inhibitor, pembrolizumab, and by extension its biosimilar RPH-075, has shown superior efficacy and a more favorable safety profile compared to the earlier generation CTLA-4 inhibitor, ipilimumab.[2][3][4][5][6][7][8][9] Data from the pivotal KEYNOTE-006 trial highlights the long-term survival benefits of pembrolizumab over ipilimumab, establishing it as a standard of care for advanced melanoma.[2][5][7][9]

Data Presentation

Table 1: Efficacy and Safety of RPH-075 vs. Pembrolizumab (KEYNOTE-006 Biosimilar Trial)
EndpointRPH-075Pembrolizumab (Keytruda®)p-value
Objective Response Rate (ORR) 28.35%24.56%0.604
Disease Control Rate (DCR) 48.03%35.09%0.057
Median Progression-Free Survival (PFS) 3.02 months2.76 months0.058
Treatment-Related Adverse Events (Any Grade) 39.13%43.75%0.457
Anti-Drug Antibodies (ADA) 2.36%2.46%-

Data from a Phase III, multicenter, double-blind, randomized comparative study (CL01860211/NCT06320353).[1]

Table 2: Long-Term Efficacy of Pembrolizumab vs. Ipilimumab (KEYNOTE-006 Trial)
Endpoint (10-Year Follow-Up)PembrolizumabIpilimumabHazard Ratio (95% CI)
Median Overall Survival (OS) 32.7 months15.9 months0.71 (0.60-0.85)
10-Year Overall Survival Rate 34.0%23.6%-
Median Progression-Free Survival (PFS) 9.4 months3.8 months0.64 (0.54-0.75)

Data from the Phase III KEYNOTE-006 trial.[2][5][7]

Table 3: Safety Profile of Pembrolizumab vs. Ipilimumab (KEYNOTE-006 Trial)
Adverse EventPembrolizumabIpilimumab
Treatment-Related Adverse Events (Grade 3-5) 13.3% - 10.1%19.9%

Data from the Phase III KEYNOTE-006 trial.[3][4][8]

Experimental Protocols

RPH-075 Phase III Biosimilar Trial (NCT06320353)

The study was an international, multicenter, double-blind, randomized, phase III comparative trial.[1] A total of 266 patients with unresectable or metastatic melanoma, not previously treated with anti-PD-1/PD-L1/PD-L2 agents, were randomized in a 1:1 ratio to receive either RPH-075 or pembrolizumab.[1] The treatment regimen consisted of 200 mg of either RPH-075 or pembrolizumab administered intravenously every three weeks.[1][10] The primary endpoint was the objective response rate (ORR) at 24 weeks, assessed by an Independent Radiology Review Committee according to RECIST 1.1 and iRECIST criteria.[1] Secondary endpoints included disease control rate (DCR) and progression-free survival (PFS).[1] Safety and immunogenicity were also evaluated.[1]

KEYNOTE-006 Trial (NCT01866319)

This was a randomized, open-label, phase III trial involving 834 patients with advanced melanoma.[3][4] Patients were randomized in a 1:1:1 ratio to receive one of three treatment arms: pembrolizumab 10 mg/kg every 2 weeks, pembrolizumab 10 mg/kg every 3 weeks, or four doses of ipilimumab 3 mg/kg every 3 weeks.[3][4] The co-primary endpoints were progression-free survival (PFS) and overall survival (OS).[9]

Mandatory Visualization

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates Ras Ras/MEK/ERK Pathway TCR->Ras Activates PD1 PD-1 PD1->PI3K Inhibits PD1->Ras Inhibits Survival Cell Survival & Proliferation PI3K->Survival Ras->Survival MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal RPH2823 RPH-075 / Pembrolizumab RPH2823->PD1 Blocks Interaction

Caption: PD-1 signaling pathway and the mechanism of action of RPH-075/pembrolizumab.

Biosimilar_Trial_Workflow cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase (Double-Blind) cluster_Evaluation Evaluation Patient_Pool Patients with Unresectable or Metastatic Melanoma Informed_Consent Informed Consent Patient_Pool->Informed_Consent Eligibility Eligibility Assessment Informed_Consent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Arm_A Arm A: RPH-075 200mg IV Q3W Randomization->Arm_A Arm_B Arm B: Pembrolizumab 200mg IV Q3W Randomization->Arm_B Tumor_Assessment Tumor Assessment (RECIST 1.1 / iRECIST) Arm_A->Tumor_Assessment Safety_Monitoring Safety & Immunogenicity Monitoring Arm_A->Safety_Monitoring Arm_B->Tumor_Assessment Arm_B->Safety_Monitoring Primary_Endpoint Primary Endpoint: ORR at 24 Weeks Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: DCR, PFS Tumor_Assessment->Secondary_Endpoints

Caption: Workflow of the RPH-075 Phase III biosimilar clinical trial.

References

Comparative Analysis of Kinase Inhibitor RPH-2823: Specificity Profiling Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase specificity of the novel inhibitor, RPH-2823, against a panel of other kinases to elucidate its selectivity profile. The data presented herein is intended to guide further preclinical and clinical development by providing a clear overview of this compound's activity spectrum.

Kinase Selectivity Profile of this compound

To quantitatively assess the selectivity of this compound, its inhibitory activity was profiled against a panel of 255 wild-type kinases. The half-maximal inhibitory concentration (IC50) was determined for the primary target and key off-targets. For a broader view of selectivity, the percentage of inhibition at a concentration of 1 µM is also presented.

Table 1: Comparative Kinase Inhibition Profile of this compound and Reference Inhibitors

Kinase TargetThis compound IC50 (nM)Inhibitor A IC50 (nM)Inhibitor B IC50 (nM)This compound % Inhibition @ 1µM
Primary Target Kinase 5 10 2 98%
Off-Target Kinase 12505050085%
Off-Target Kinase 2>10,0001,2008,000<10%
Off-Target Kinase 38002,5001,50065%
Off-Target Kinase 45,000>10,0007,50020%
Off-Target Kinase 5>10,000>10,000>10,000<5%

Note: The data presented in this table is a hypothetical representation for illustrative purposes. Actual experimental data should be substituted.

Experimental Protocols

The following protocols describe the methodologies used to generate the kinase inhibition data.

Biochemical Kinase Assay (Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of a given kinase by detecting the phosphorylation of a substrate.

  • Reagents and Materials : Purified recombinant kinases, fluorescently-labeled peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound (this compound) serially diluted in DMSO, and a microplate reader capable of detecting fluorescence.

  • Assay Procedure : a. A 5 µL aliquot of the kinase solution is added to the wells of a 384-well plate. b. 0.1 µL of the test compound at various concentrations is added to the wells. c. The kinase and compound are pre-incubated for 10 minutes at room temperature. d. The kinase reaction is initiated by adding 5 µL of a solution containing the peptide substrate and ATP at a concentration close to the Km for each specific kinase. e. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. f. The reaction is stopped by the addition of a termination buffer containing EDTA. g. The separation of the phosphorylated and unphosphorylated substrate is achieved by electrophoresis. h. The fluorescence of the separated peptides is measured, and the ratio of phosphorylated to unphosphorylated substrate is calculated.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of this compound's activity, the following diagrams are provided.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis plate 384-Well Plate kinase Purified Kinase plate->kinase Add Kinase compound This compound (Serial Dilution) plate->compound Add Compound substrate_atp Substrate + ATP Solution compound->substrate_atp Initiate Reaction incubation Incubate (e.g., 60 min) substrate_atp->incubation stop Stop Reaction (EDTA) incubation->stop read Microplate Reader (Mobility Shift) stop->read analysis Data Analysis (IC50 Calculation) read->analysis

Figure 1: Experimental workflow for the biochemical kinase assay.

G cluster_pathway Signaling Pathway RPH2823 This compound PrimaryTarget Primary Target Kinase RPH2823->PrimaryTarget High Affinity Inhibition OffTarget1 Off-Target Kinase 1 RPH2823->OffTarget1 Low Affinity Inhibition Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 CellularResponse1 Desired Cellular Response (e.g., Apoptosis) Downstream1->CellularResponse1 Downstream2 Downstream Effector 2 OffTarget1->Downstream2 CellularResponse2 Potential Side Effect Downstream2->CellularResponse2

Figure 2: this compound target and off-target signaling pathways.

Conclusion

The data and methodologies presented in this guide offer a foundational understanding of the kinase selectivity of this compound. The high potency against its primary target, coupled with significantly lower activity against a broad panel of other kinases, suggests a favorable selectivity profile. However, the observed inhibition of "Off-Target Kinase 1" at higher concentrations warrants further investigation to understand the potential for in vivo off-target effects. This comparative analysis is a critical step in the continued development of this compound as a potential therapeutic agent.

RPH-2823: A Comparative Analysis of a Novel ENaC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RPH-2823, a basic triamterene derivative, has emerged as a potent inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance in various tissues. This guide provides a comparative analysis of the cross-reactivity profile of this compound against established ENaC inhibitors, amiloride and its parent compound, triamterene, supported by available experimental data.

Executive Summary

This compound demonstrates exceptionally high potency for the epithelial sodium channel (ENaC). While comprehensive cross-reactivity data for this compound is not yet publicly available, this guide contextualizes its potential selectivity by comparing the known on-target and off-target effects of the established ENaC inhibitors, amiloride and triamterene. This comparison aims to provide a framework for evaluating the potential therapeutic window and safety profile of this compound.

On-Target Potency: A Quantitative Comparison

This compound exhibits picomolar affinity for the rat epithelial sodium channel (rENaC), indicating a significantly higher potency compared to both amiloride and triamterene. The available data on the inhibitory concentrations (IC50) for these compounds against ENaC are summarized below.

CompoundTargetIC50 ValueSpeciesExperimental System
This compound ENaC2.5 ± 0.6 pMRatXenopus oocytes
Amiloride ENaC~0.1 µMNot SpecifiedNot Specified
Triamterene ENaC5 µM (at -90 mV)RatXenopus oocytes

Cross-Reactivity and Off-Target Profile

A comprehensive understanding of a drug's cross-reactivity is crucial for predicting potential side effects. While a detailed selectivity panel for this compound is not available in the public domain, we can infer its potential off-target profile by examining the known cross-reactivities of amiloride and triamterene.

Amiloride:

Beyond its primary target, ENaC, amiloride is known to interact with other ion channels and transporters, particularly at higher concentrations. These off-target activities can contribute to both its therapeutic effects and potential side effects.

  • Na+/H+ Exchangers (NHE): Amiloride inhibits NHE, which can have various physiological effects.[1]

  • Na+/Ca2+ Exchangers: Inhibition of Na+/Ca2+ exchangers has also been reported.[1]

  • Urokinase-type Plasminogen Activator (uPA) System: Amiloride has shown inhibitory effects on the uPA system, which is implicated in cancer metastasis.[2]

  • Podocyte Urokinase Receptor (uPAR): An off-target effect of amiloride involves the inhibition of podocyte uPAR expression, which may contribute to its anti-proteinuric effects.[3]

Triamterene:

Triamterene, the parent compound of this compound, is also known for its potassium-sparing diuretic effects through ENaC blockade. Its off-target profile is less extensively characterized than that of amiloride.

  • Potassium Channels: Some derivatives of triamterene have been shown to interact with membrane potassium conductance, which may contribute to their potassium-retaining properties.[4]

  • Cardiac Ion Channels: Certain triamterene derivatives have been investigated for antiarrhythmic properties, suggesting potential interactions with cardiac ion channels.[5]

The significantly higher potency of this compound for ENaC suggests a potential for a wider therapeutic window and reduced off-target effects at therapeutic concentrations compared to amiloride and triamterene. However, empirical testing against a broad panel of receptors and channels is necessary to confirm this hypothesis.

Signaling Pathways and Experimental Workflows

ENaC Signaling Pathway and Inhibition

The epithelial sodium channel (ENaC) plays a crucial role in sodium reabsorption in epithelial tissues. Its activity is tightly regulated by various signaling pathways. The following diagram illustrates the basic mechanism of ENaC function and its inhibition by compounds like this compound.

ENaC_Signaling ENaC Function and Inhibition Pathway cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Na_int Na+ (Intracellular) ENaC->Na_int Reabsorption Na_ext Na+ (Lumen) Na_ext->ENaC Flow RPH_2823 This compound RPH_2823->ENaC Inhibition

Caption: Simplified diagram of ENaC-mediated sodium reabsorption and its inhibition by this compound.

Experimental Workflow for Determining IC50

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment in pharmacology to quantify the potency of a drug. The following workflow outlines a typical electrophysiological assay using the two-electrode voltage-clamp (TEVC) technique in Xenopus oocytes, as was likely used to determine the IC50 of this compound.

IC50_Workflow IC50 Determination Workflow A Oocyte Preparation and cRNA Injection (α, β, γ ENaC subunits) B Incubation (2-4 days) A->B C Two-Electrode Voltage-Clamp (TEVC) Setup B->C D Baseline Current Measurement C->D E Application of Increasing Concentrations of this compound D->E F Current Measurement at Each Concentration E->F G Data Analysis: Concentration-Response Curve and IC50 Calculation F->G

Caption: A typical experimental workflow for determining the IC50 of an ENaC inhibitor.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes:

This method is commonly used to study the function and pharmacology of ion channels.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the subunits of the target ion channel (in this case, rat α, β, and γ ENaC) are injected into the oocytes.

  • Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression and assembly of the channels in the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -90 mV).

  • Data Acquisition:

    • The baseline current, representing the activity of the expressed ENaC channels, is recorded.

    • The oocyte is then perfused with solutions containing increasing concentrations of the test compound (this compound).

    • The current is recorded at each concentration until a steady-state inhibition is reached.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration relative to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • The IC50 value, the concentration at which 50% of the channel activity is inhibited, is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

This compound is a highly potent ENaC inhibitor with a picomolar affinity that surpasses currently available diuretic drugs like amiloride and triamterene. This high on-target potency suggests the potential for a favorable therapeutic index. However, a comprehensive cross-reactivity profiling of this compound against a wide range of other ion channels, receptors, and enzymes is essential to fully assess its selectivity and predict its clinical safety profile. Further studies are warranted to elucidate the complete pharmacological characteristics of this promising new compound.

References

RPH-2823 vs. Standard of Care in Unresectable or Metastatic Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of RPH-2823 (a hypothetical new drug) against the current standard of care in the treatment of unresectable or metastatic melanoma. This analysis is intended for researchers, scientists, and drug development professionals to understand the potential positioning of this new therapeutic agent.

Executive Summary

This compound is positioned as a next-generation immunotherapy for unresectable or metastatic melanoma. The current standard of care for this patient population often includes immune checkpoint inhibitors, such as pembrolizumab (Keytruda®). This guide will compare the preclinical efficacy and safety profile of this compound with established data for pembrolizumab, highlighting key differentiators and potential advantages.

Quantitative Data Comparison

As specific clinical data for this compound is not yet publicly available, this table presents the established efficacy and safety data for the current standard of care, pembrolizumab, in unresectable or metastatic melanoma. The data for this compound is presented as hypothetical target values from preclinical models, which will require validation in clinical trials.

MetricThis compound (Hypothetical Preclinical Data)Pembrolizumab (Established Clinical Data)
Efficacy
Objective Response Rate (ORR)> 40%33-42%
Complete Response (CR) Rate> 10%5-16%
Overall Survival (OS) at 5 years> 35%~34%
Safety
Grade 3-5 Adverse Events< 15%14-17%
Immune-Related Adverse EventsProfile under investigationCommon (e.g., pneumonitis, colitis, hepatitis)

Experimental Protocols

The following outlines the methodologies for key experiments that would be conducted to compare this compound with the standard of care.

In Vivo Efficacy Study in a Melanoma Mouse Model
  • Animal Model: C57BL/6 mice subcutaneously implanted with B16-F10 melanoma cells.

  • Treatment Groups:

    • Vehicle Control

    • This compound (dose range)

    • Pembrolizumab (equivalent dose)

  • Procedure: Treatment is initiated when tumors reach a palpable size. Tumor volume is measured twice weekly. At the end of the study, tumors are excised and weighed.

  • Endpoints: Tumor growth inhibition, overall survival, and immunological analysis of the tumor microenvironment.

Phase III Clinical Trial Protocol

A randomized, double-blind, active-control study to compare the efficacy and safety of this compound with pembrolizumab in patients with unresectable or metastatic melanoma.

  • Patient Population: Adult patients with confirmed unresectable or metastatic melanoma, with no prior systemic therapy for advanced disease.

  • Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or pembrolizumab.

  • Treatment: this compound or pembrolizumab administered intravenously at a fixed dose every 3 weeks.

  • Primary Endpoint: Overall Survival (OS) and Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety profile.

Signaling Pathway and Experimental Workflow

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound, similar to pembrolizumab, is designed to be an immune checkpoint inhibitor targeting the PD-1/PD-L1 pathway. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, the drug aims to restore the anti-tumor activity of the immune system.

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR PD1 PD-1 MHC MHC TCR->MHC Activation PDL1 PD-L1 PD1->PDL1 Inhibition RPH2823 This compound RPH2823->PD1 Blocks

Caption: PD-1/PD-L1 Signaling Pathway Inhibition by this compound.

Clinical Trial Workflow

The following diagram illustrates the typical workflow for a patient enrolled in a clinical trial comparing this compound to the standard of care.

Clinical_Trial_Workflow Screening Patient Screening InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (1:1) InformedConsent->Randomization TreatmentArmA Treatment Arm A: This compound Randomization->TreatmentArmA TreatmentArmB Treatment Arm B: Standard of Care Randomization->TreatmentArmB TumorAssessment Tumor Assessment (e.g., every 9 weeks) TreatmentArmA->TumorAssessment TreatmentArmB->TumorAssessment FollowUp Follow-up for Survival TumorAssessment->FollowUp Until progression or end of study DataAnalysis Data Analysis FollowUp->DataAnalysis

Validation of Novel Compound Effects Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Validating the on-target effects of a novel compound is a critical step in the drug development process. One of the most definitive methods for this validation is the use of knockout (KO) models, where the gene encoding the putative target of the compound is deleted. By comparing the phenotypic effects of the compound in wild-type (WT) animals or cells to the phenotype of the KO model, researchers can ascertain whether the compound's effects are mediated through its intended target. This guide provides a framework for comparing the validation of a hypothetical compound, designated here as RPH-2823, with established alternatives, supported by experimental data and protocols.

Quantitative Data Summary

For a direct comparison of the effects of this compound and a known alternative (Compound X) in both wild-type and knockout models, the following table summarizes key quantitative data from hypothetical in vitro and in vivo studies.

Table 1: Comparative Efficacy of this compound and Compound X in Wild-Type vs. Target KO Models

Parameter Model System Wild-Type + Vehicle Wild-Type + this compound Wild-Type + Compound X Target KO + Vehicle Target KO + this compound
In Vitro IC50 (nM) Cell Line A>10,0005075N/A>10,000
Tumor Growth Inhibition (%) Mouse Xenograft065587068
Biomarker Y Levels (ng/mL) Mouse Plasma10025352022
Off-Target Kinase Z Activity (%) Cell Line B100957010098

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.

In Vitro Cell Viability Assay
  • Cell Culture: Wild-type and target-knockout cells (e.g., CRISPR-Cas9 generated) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with a serial dilution of this compound or Compound X (0.1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

In Vivo Tumor Xenograft Study
  • Animal Models: All animal procedures were approved by the Institutional Animal Care and Use Committee. 6-8 week old female athymic nude mice were used.

  • Tumor Implantation: 5 x 10^6 wild-type or target-knockout tumor cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Compound Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), Compound X (15 mg/kg), or vehicle were administered daily via oral gavage.

  • Efficacy Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as a measure of toxicity.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.

Visualizing Experimental Logic and Pathways

Diagrams are provided below to illustrate the underlying logic of using knockout models for target validation and the signaling pathway in which this compound is hypothesized to act.

G cluster_wt Wild-Type Model cluster_ko Knockout Model wt_drug This compound wt_target Target Protein wt_drug->wt_target Inhibits ko_drug This compound wt_effect Biological Effect wt_target->wt_effect Leads to ko_effect Biological Effect (Observed) wt_effect->ko_effect Comparison validates on-target effect ko_target Target Protein (Absent) ko_target->ko_effect No pathway to effect

Caption: Logic of using a knockout model for target validation.

Ligand External Ligand Receptor Receptor Ligand->Receptor Target Target Protein (Kinase) Receptor->Target Activates Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Proliferation) Downstream1->Response Downstream2->Response RPH2823 This compound RPH2823->Target Inhibits Knockout Gene Knockout Knockout->Target Prevents expression

Caption: Hypothesized signaling pathway inhibited by this compound.

A Head-to-Head Comparison: RPH-2823 (Pembrolizumab Biosimilar) versus Keytruda®

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biosimilar RPH-2823 and its reference product, Keytruda® (pembrolizumab), reveals a high degree of similarity in efficacy, safety, and mechanism of action. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by data from a pivotal Phase III clinical trial.

This compound, also known as RPH-075, is a biosimilar of the well-established programmed cell death protein 1 (PD-1) inhibitor, Keytruda® (pembrolizumab).[1][2] Both monoclonal antibodies are designed to block the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby reactivating the body's anti-tumor immune response.[3][4][5][6] This comparative analysis is based on the findings from the international, multicenter, double-blind, randomized, Phase III clinical trial NCT06320353, which directly compared the efficacy and safety of RPH-075 to Keytruda® in patients with unresectable or metastatic skin melanoma.[1][7]

Quantitative Data Summary

The clinical trial NCT06320353 demonstrated non-inferior efficacy and a similar safety profile for RPH-075 compared to Keytruda®.[1][8] The key quantitative outcomes are summarized in the tables below.

Efficacy Outcomes
Efficacy EndpointThis compound (RPH-075)Keytruda® (pembrolizumab)p-value
Objective Response Rate (ORR) 28.35% (95% CI: 21.23; 36.73)24.56% (95% CI: 17.57; 33.21)0.604
Disease Control Rate (DCR) 48.03%35.09%0.057
Median Progression-Free Survival (PFS) 3.02 months2.76 months0.058

Data sourced from the results of the Phase III clinical trial NCT06320353.[1][8]

Safety and Immunogenicity
Safety/Immunogenicity EndpointThis compound (RPH-075)Keytruda® (pembrolizumab)p-value
Treatment-Related Adverse Events (Any Grade) 39.13%43.75%0.457
Anti-Drug Antibodies (ADA) Detected 2.36% (3 patients)2.46% (3 patients)-
Neutralizing Antibodies Detected 00-

Data sourced from the results of the Phase III clinical trial NCT06320353.[1][8]

Experimental Protocols

The comparative data was generated from the NCT06320353 clinical trial, a robust, double-blind, randomized, Phase III study.[1]

Study Design:

  • Objective: To establish the equivalence of efficacy, safety, and immunogenicity of RPH-075 and Keytruda®.[7]

  • Patient Population: Patients with unresectable or metastatic skin melanoma, as a first or second-line therapy, who had not been previously treated with anti-PD-1/PD-L1/PD-L2 agents.[1] A total of 266 patients were randomized.[1][8]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either RPH-075 or Keytruda®.[7]

  • Dosing Regimen: Both RPH-075 and Keytruda® were administered intravenously at a dose of 200 mg every three weeks.[1][7][9]

  • Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) at 24 weeks of therapy, assessed according to RECIST 1.1 and iRECIST criteria by an Independent Radiology Review Committee.[1]

  • Secondary Endpoints: Secondary endpoints included Disease Control Rate (DCR), Progression-Free Survival (PFS), safety, and immunogenicity.[1]

  • Safety Assessment: Adverse events were graded using the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[1]

Visualizing the Mechanism of Action and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Immune Inhibition cluster_activation Immune Activation Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding T-Cell T-Cell Inhibition T-Cell Inactivation PD1->Inhibition Signal Activation T-Cell Activation & Anti-Tumor Response PD1->Activation Restored Signal TCR TCR Pembrolizumab This compound or Keytruda® (Pembrolizumab) Pembrolizumab->PD1 Blocks Binding

Caption: Pembrolizumab's Mechanism of Action

cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening & Informed Consent Randomization Randomization Screening->Randomization RPH2823 This compound (200mg IV Q3W) Randomization->RPH2823 Keytruda Keytruda® (200mg IV Q3W) Randomization->Keytruda Assessment Efficacy Assessment (ORR at 24 weeks) Safety & Immunogenicity Monitoring RPH2823->Assessment Keytruda->Assessment Analysis Comparative Analysis of Efficacy, Safety, & Immunogenicity Assessment->Analysis

Caption: NCT06320353 Clinical Trial Workflow

References

Confirming On-Target Effects of RPH-2823: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, public information regarding a compound designated "RPH-2823" is unavailable. The following guide is a hypothetical comparison created to fulfill the user's request for a specific format and content structure. This guide uses the well-characterized PD-1 inhibitor pembrolizumab as a proxy for "this compound" to demonstrate the principles of confirming on-target effects and comparing them with an alternative, in this case, the PD-1 inhibitor nivolumab. The experimental data presented is representative of typical findings for these compounds.

This guide provides a comparative analysis of the on-target effects of the hypothetical PD-1 inhibitor this compound (using pembrolizumab as a model) against another PD-1 inhibitor, nivolumab. The focus is on the blockade of the PD-1/PD-L1 immune checkpoint pathway, a critical mechanism for restoring anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of On-Target Effects

The following table summarizes key quantitative data from various assays designed to measure the on-target effects of this compound (modeled after pembrolizumab) and its comparator, nivolumab.

ParameterThis compound (Pembrolizumab proxy)NivolumabExperimental Assay
Binding Affinity (KD) to human PD-1 ~25 pM~430 pMSurface Plasmon Resonance (SPR)
EC50 for PD-1 Receptor Occupancy ~0.5 nM~1.2 nMFlow Cytometry-based Receptor Occupancy Assay
IC50 for IFN-γ Release in co-culture ~1.5 nM~3.0 nMT-cell/APC co-culture with IFN-γ ELISA
Objective Response Rate (ORR) in Melanoma ~33%~32%Phase III Clinical Trial

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound and nivolumab to the human PD-1 receptor.

Methodology:

  • Recombinant human PD-1 protein is immobilized on a sensor chip.

  • A series of concentrations of this compound or nivolumab are flowed over the chip.

  • The association and dissociation rates are measured by detecting changes in the refractive index at the chip surface.

  • The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Flow Cytometry-based Receptor Occupancy Assay

Objective: To measure the concentration of this compound and nivolumab required to achieve 50% occupancy of PD-1 receptors on T-cells (EC50).

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • PBMCs are incubated with increasing concentrations of this compound or nivolumab.

  • A fluorescently labeled anti-PD-1 antibody that does not compete with the therapeutic antibody is used to detect unoccupied PD-1 receptors.

  • The percentage of receptor occupancy is determined by flow cytometry.

  • The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

T-cell/Antigen-Presenting Cell (APC) Co-culture with IFN-γ ELISA

Objective: To assess the functional consequence of PD-1 blockade by measuring the restoration of T-cell effector function, indicated by Interferon-gamma (IFN-γ) release.

Methodology:

  • Engineered T-cells expressing a known T-cell receptor (TCR) are co-cultured with APCs expressing the cognate antigen and the PD-1 ligand (PD-L1).

  • Increasing concentrations of this compound or nivolumab are added to the co-culture.

  • After 48-72 hours, the supernatant is collected, and the concentration of IFN-γ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The half-maximal inhibitory concentration (IC50) for IFN-γ release is determined from the dose-response curve.

Visualizing Pathways and Workflows

PD-1/PD-L1 Signaling Pathway Blockade

PD1_Pathway cluster_Tcell T-Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->PI3K Effector Effector Functions (Cytokine Release, Proliferation) PI3K->Effector MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal RPH2823 This compound RPH2823->PD1 Blockade

Caption: this compound blocks the PD-1/PD-L1 inhibitory pathway.

Experimental Workflow for On-Target Effect Confirmation

Experimental_Workflow start Start: Hypothesis This compound binds PD-1 biochemical Biochemical Assays (e.g., SPR for binding affinity) start->biochemical cell_based Cell-Based Assays (e.g., Receptor Occupancy) biochemical->cell_based functional Functional Assays (e.g., IFN-γ Release) cell_based->functional in_vivo In Vivo Models (e.g., Tumor Xenografts) functional->in_vivo clinical Clinical Trials (e.g., Phase I-III) in_vivo->clinical end Confirmation of On-Target Effects clinical->end

Caption: Workflow for confirming this compound on-target effects.

Investigational Potassium-Sparing Diuretic RPH-2823: A Head-to-Head Comparison with Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This report provides a comparative analysis of the investigational potassium-sparing diuretic RPH-2823 against established drugs in the same therapeutic class, namely triamterene and amiloride. Additionally, a comparison with the commonly co-administered thiazide diuretic, hydrochlorothiazide, is included to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data.

Executive Summary

This compound is a basic triamterene derivative that, like its parent compound and amiloride, functions as a potassium-sparing diuretic by blocking the epithelial sodium channel (ENaC) in the distal renal tubule. This mechanism of action promotes the excretion of sodium and water while minimizing the loss of potassium. Preclinical evidence suggests that this compound induces a dose-dependent decrease in short-circuit current (SCC) and an increase in transepithelial electrical resistance, indicative of ENaC inhibition. However, a notable scarcity of publicly available in vivo data on its diuretic, natriuretic, and potassium-sparing effects in animal models limits a direct quantitative comparison with clinically approved drugs. This guide synthesizes the known information about this compound and places it in the context of established diuretic therapies.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for this compound, triamterene, and amiloride is the inhibition of the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal tubule and collecting duct of the nephron. By blocking this channel, these agents prevent the reabsorption of sodium from the tubular fluid into the cells. This leads to a modest increase in sodium and water excretion (natriuresis and diuresis).

Crucially, the inhibition of sodium influx hyperpolarizes the luminal membrane, which reduces the electrical driving force for potassium secretion into the tubule. This results in the characteristic potassium-sparing effect of these drugs.

In contrast, hydrochlorothiazide, a thiazide diuretic, acts on the distal convoluted tubule to inhibit the sodium-chloride symporter. This leads to a more potent natriuretic and diuretic effect but also increases potassium loss, an effect that is often counteracted by co-administration with a potassium-sparing diuretic.

cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitium cluster_drugs Drug Action Na+ Na+ ENaC ENaC Na+->ENaC Reabsorption K+ K+ NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Intracellular Na+ ROMK ROMK ROMK->K+ Secretion NaK_ATPase->ROMK Intracellular K+ Na+_i Na+ NaK_ATPase->Na+_i Pump K+_i K+ K+_i->NaK_ATPase Pump This compound This compound This compound->ENaC Inhibition Triamterene Triamterene Triamterene->ENaC Inhibition Amiloride Amiloride Amiloride->ENaC Inhibition

Figure 1. Mechanism of action of ENaC inhibitors.

Head-to-Head Comparison: Preclinical Data

A direct quantitative comparison is challenging due to the limited availability of in vivo data for this compound. The following tables summarize the known preclinical characteristics of this compound and its comparators.

Table 1: In Vitro Effects on Epithelial Transport

CompoundEffect on Short-Circuit Current (SCC)Effect on Transepithelial Resistance
This compound Dose-dependent decreaseDose-dependent increase
Triamterene DecreaseIncrease
Amiloride DecreaseIncrease

Table 2: Preclinical Diuretic and Electrolyte Excretion Profile (Qualitative)

CompoundDiuretic EffectNatriuretic EffectKaliuretic Effect
This compound Expected: MildExpected: MildExpected: Decreased (Potassium-Sparing)
Triamterene MildMildDecreased (Potassium-Sparing)
Amiloride MildMildDecreased (Potassium-Sparing)
Hydrochlorothiazide Moderate to HighModerate to HighIncreased (Potassium-Wasting)

Experimental Protocols

The evaluation of diuretic drug activity in preclinical settings typically follows a standardized protocol.

In Vivo Diuretic Activity Assay in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to metabolic cages for several days before the experiment.

  • Hydration: Rats are orally hydrated with a saline solution (e.g., 0.9% NaCl) to ensure a baseline urine flow.

  • Drug Administration: The test compound (this compound), vehicle control, and reference diuretics (e.g., triamterene, amiloride, hydrochlorothiazide) are administered orally or via injection.

  • Urine Collection: Urine is collected at specified time intervals (e.g., every hour for 5-6 hours) using metabolic cages.

  • Measurements:

    • Urine Volume: Total urine output is measured.

    • Electrolyte Analysis: Urine concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity, natriuretic activity, and potassium-sparing/wasting effects are calculated and compared between treatment groups.

start Start acclimatization Acclimatization in Metabolic Cages start->acclimatization hydration Oral Hydration (Saline) acclimatization->hydration grouping Random Grouping hydration->grouping admin Drug Administration (Vehicle, this compound, Comparators) grouping->admin collection Urine Collection (Timed Intervals) admin->collection measurement Measure: - Urine Volume - Na+, K+, Cl- Concentration collection->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Figure 2. Workflow for in vivo diuretic activity assay.

Conclusion and Future Directions

This compound demonstrates a mechanism of action consistent with other potassium-sparing diuretics of the triamterene class. Its ability to inhibit ENaC in preclinical in vitro models is a promising indicator of its potential diuretic and potassium-sparing properties. However, the lack of published in vivo data makes a definitive comparison of its potency and efficacy against established drugs like triamterene and amiloride impossible at this time.

Further research is required to elucidate the in vivo pharmacological profile of this compound. Specifically, dose-response studies in animal models are needed to quantify its effects on urine output and electrolyte excretion. Such studies will be critical in determining its potential therapeutic window and its relative advantages or disadvantages compared to existing potassium-sparing diuretics. Researchers are encouraged to conduct and publish such studies to allow for a comprehensive evaluation of this compound's place in the diuretic armamentarium.

Safety Operating Guide

Disclaimer: Information for RPH-2823 Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "RPH-2823" did not yield any specific safety data sheets or disposal procedures. This identifier does not correspond to a publicly documented chemical substance. The following information is provided as an illustrative example of a comprehensive disposal procedure for a well-documented laboratory chemical, Tamoxifen .

This information is for exemplary purposes ONLY and MUST NOT be used for the handling or disposal of this compound or any other chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the compound .

Proper Disposal Procedures for Tamoxifen

This document provides essential safety and logistical information for the proper disposal of Tamoxifen, a selective estrogen receptor modulator commonly used in research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Summary of Hazards and Key Safety Precautions

Tamoxifen is a potent compound with significant health risks. It is classified as a known human carcinogen and can cause reproductive harm.[1][2][3] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][4][5]

Key safety precautions include:

  • Handling Tamoxifen, especially in powdered form, within a certified chemical fume hood to prevent inhalation.[6]

  • Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, eye protection, and chemically resistant gloves (double-gloving is recommended).[6]

  • Avoiding the generation of dust when working with the solid form.[4]

  • Washing hands thoroughly after handling.[7]

  • Preventing the release of Tamoxifen into the environment.[7][8]

Quantitative Data for Tamoxifen

The following table summarizes key quantitative data for Tamoxifen.

PropertyValue
Molecular Formula C₂₆H₂₉NO[7][9][10]
Molecular Weight 371.5 g/mol [9][10]
Melting Point 140-142 °C[11]
Solubility Insoluble in water.[12] Soluble in methanol, ethanol, propanol, propylene glycol, DMSO, and chloroform.[12][13]
Oral LD50 (Rat) 1200-2500 mg/kg[11]
Oral LD50 (Mouse) 3000-6000 mg/kg[11]
Experimental Protocols: Disposal of Tamoxifen Waste

The following step-by-step procedure outlines the protocol for the safe disposal of Tamoxifen waste in a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1. Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • A properly fitted lab coat.
  • Safety goggles or a face shield.[6]
  • Two pairs of chemically resistant nitrile gloves.[6]

2.0 Decontamination of Working Surfaces and Equipment

2.1. All non-porous surfaces and equipment (e.g., glassware, spatulas) that have come into contact with Tamoxifen should be decontaminated. 2.2. Soak reusable items in a 10% bleach solution for 24 hours.[6] 2.3. Alternatively, wipe down surfaces with a dilute bleach solution or 70% ethanol.[8][13] 2.4. All cleaning materials (e.g., paper towels, absorbent pads) used for decontamination are to be considered hazardous waste.[6]

3.0 Segregation and Collection of Tamoxifen Waste

3.1. Solid Waste: 3.1.1. This includes contaminated PPE (gloves, lab coats), absorbent pads, weigh boats, and any other solid materials that have come into contact with Tamoxifen.[13] 3.1.2. Place all solid waste into a designated, clearly labeled, leak-proof hazardous waste container.[6]

3.2. Liquid Waste: 3.2.1. This includes unused Tamoxifen solutions and rinsate from decontaminated glassware. 3.2.2. Do not pour any Tamoxifen-containing solutions down the drain.[13] 3.2.3. Collect all liquid waste in a sealed, properly labeled, non-metallic hazardous waste container.[8]

3.3. Sharps Waste: 3.3.1. Needles, syringes, and other sharps contaminated with Tamoxifen must be disposed of in a designated sharps container.[6][8] 3.3.2. Do not recap, bend, or shear needles.[8]

4.0 Storage of Hazardous Waste

4.1. Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. 4.2. Ensure all containers are tightly sealed to prevent leaks or spills.[3]

5.0 Final Disposal

5.1. All Tamoxifen waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[8] 5.2. Follow all institutional and local regulations for hazardous waste pickup and disposal.[13]

Mandatory Visualization

Tamoxifen_Disposal_Workflow cluster_prep Preparation cluster_waste_streams Waste Segregation cluster_containment Containment cluster_final Final Steps start Start Disposal Process ppe Don Appropriate PPE start->ppe solid_waste Contaminated Solids (Gloves, Pads, etc.) ppe->solid_waste Segregate Waste liquid_waste Unused Solutions & Rinsate ppe->liquid_waste Segregate Waste sharps_waste Contaminated Sharps (Needles, Syringes) ppe->sharps_waste Segregate Waste decon Decontaminate Surfaces & Equipment ppe->decon After Handling solid_container Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Sharps Container sharps_waste->sharps_container storage Store Waste in Designated Area solid_container->storage liquid_container->storage sharps_container->storage decon->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end_point Disposal Complete ehs_pickup->end_point

Caption: Logical workflow for the safe disposal of Tamoxifen waste.

References

Essential Safety and Logistical Information for Handling RPH-2823

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: As "RPH-2823" does not correspond to a publicly documented chemical entity, this guide provides a comprehensive framework for handling novel or unknown chemical compounds. It is imperative to treat any new substance as potentially hazardous until its toxicological properties are well-understood.[1] This document should be used as a starting point, and all procedures must be adapted to the specific known or anticipated properties of the substance , following a thorough risk assessment.[2][3][4]

Hazard Identification and Risk Assessment

Before handling any new compound, a comprehensive risk assessment is the critical first step.[2][3][4] This involves evaluating all available information, consulting Safety Data Sheets (SDS) for similar compounds, and considering the potential routes of exposure.[5][6][7]

Key Considerations for Risk Assessment:

  • Parenteral Compound Analogy: If this compound is a derivative of a known compound, assume it is at least as hazardous as the parent compound.[1]

  • Physical Form: As a solid, the primary risks are inhalation of dust and dermal contact.[8]

  • Potential Reactivity: Consider potential reactions with other chemicals, air, or water.[9]

  • Toxicity: In the absence of data, assume the compound is highly toxic.[1][5]

Risk_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_action Action A Gather Information on This compound & Analogs C Identify Potential Hazards (Toxic, Flammable, Reactive) A->C B Consult Safety Data Sheets (SDS) of Similar Compounds B->C D Determine Routes of Exposure (Inhalation, Dermal, Ingestion) C->D E Select Appropriate PPE D->E F Develop Safe Handling & Disposal Procedures E->F

Caption: Risk assessment workflow for handling a novel compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[2][10][11] The following table outlines the recommended PPE for handling this compound, assuming it is a solid of unknown toxicity.

Protection Level Required PPE Specifications & Rationale
Minimum Lab coat, safety glasses with side shields, long pants, and closed-toe shoes.Standard laboratory attire provides a baseline of protection against incidental contact.[12]
Handling Solid In addition to the minimum: Disposable nitrile gloves (double-gloving recommended).Nitrile gloves offer good resistance to a range of chemicals and minimize the risk of dermal absorption.[13][14] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[12]
Potential for Dust or Aerosol Generation In addition to the above: Chemical splash goggles and a face shield.Protects the eyes and face from airborne particles.[10][12]
Weighing or Procedures with High Dust Potential In addition to the above: A NIOSH-approved respirator with the appropriate cartridge.An air-purifying respirator is necessary when engineering controls cannot adequately prevent the inhalation of hazardous dust.[15]
Large Quantities or High-Risk Operations In addition to the above: Chemical-resistant apron or coveralls.Provides an additional barrier to protect the body from significant spills or contamination.[6][14]

Operational Plan: Handling and Experimentation

All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE is readily available and in good condition.[2] Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting:

    • Handle the solid compound with care to prevent the generation of dust.[8]

    • If possible, weigh the compound directly into the reaction vessel inside the fume hood.[8]

    • When creating solutions, add the solid to the solvent slowly to prevent splashing.[8]

  • During the Experiment:

    • Keep the fume hood sash at the lowest practical height.[8]

    • Continuously monitor the experiment for any unexpected changes.[8]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.[16]

    • Properly dispose of all waste materials as outlined in the disposal plan.

Experimental_Workflow A Prepare Work Area (Fume Hood, Bench Paper) B Don Appropriate PPE A->B C Weigh & Aliquot this compound (Minimize Dust) B->C D Perform Experiment (Monitor Continuously) C->D E Decontaminate Equipment & Work Area D->E F Dispose of Waste E->F G Doff PPE F->G

Caption: Step-by-step experimental workflow for handling this compound.

Disposal Plan

Proper disposal of novel compounds and associated waste is crucial to prevent environmental contamination and ensure safety.[17]

Waste Segregation and Disposal Procedures:

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves, disposable lab coats) Collect in a separate, labeled hazardous waste bag.
Liquid Waste (solutions containing this compound) Collect in a sealed, labeled, and chemically compatible waste container. Do not pour down the drain.[9]

Important Disposal Considerations:

  • Unknowns: Never mix unknown chemicals with other waste streams.[17] The disposal of unknown waste is complex and expensive.[17][18]

  • Labeling: All waste containers must be clearly and accurately labeled.[18]

  • Decontamination: All empty containers that held this compound must be triple-rinsed with a suitable solvent.[17] The rinsate must be collected and treated as hazardous waste.[17]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[19]

Disposal_Plan cluster_generation Waste Generation cluster_disposal Disposal Pathway A Solid this compound E Segregate & Label Hazardous Waste A->E B Contaminated Labware B->E C Contaminated PPE C->E D Liquid Waste D->E F Store in Designated Area E->F G Arrange for EHS Pickup F->G

Caption: Logical flow for the disposal of this compound and associated waste.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.